Encenicline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025836 | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550999-75-2 | |
| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encenicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCENICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Encenicline mechanism of action on α7 nAChR
An In-depth Technical Guide on the Mechanism of Action of Encenicline on the α7 Nicotinic Acetylcholine Receptor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] Its mechanism of action is distinguished by a dual-character, concentration-dependent effect. At low nanomolar concentrations, this compound acts as a positive allosteric modulator or "co-agonist," potentiating the receptor's response to the endogenous agonist, acetylcholine (ACh).[2][3] At higher concentrations, it functions as a typical partial agonist, inducing channel opening followed by receptor desensitization.[2][3] This complex interaction modulates cholinergic neurotransmission and downstream signaling cascades, including neurotransmitter release, which underpinned its development as a potential pro-cognitive agent for neurological and psychiatric disorders.
Core Mechanism of Action at the α7 nAChR
The primary interaction of this compound is with the orthosteric binding site of the homopentameric α7 nAChR. Unlike full agonists, its interaction leads to a submaximal receptor response, a defining characteristic of partial agonism. The therapeutic hypothesis for this compound is rooted in its unique biphasic activity profile.
Potentiation and Co-agonism
At low, physiologically relevant concentrations (approximately 0.3–1 nM), this compound produces minimal direct activation of the α7 nAChR. Instead, it sensitizes the receptor, increasing its response to subsequent binding by acetylcholine. This potentiation or "co-agonist" effect means that in the presence of low levels of this compound, smaller amounts of endogenous ACh are required to elicit a significant neuronal response. This mechanism is thought to enhance cognitive function by amplifying cholinergic signaling without causing excessive, non-physiological receptor activation.
Partial Agonism and Desensitization
As the concentration of this compound increases (>3 nM), its partial agonist properties become dominant. It directly activates the α7 nAChR ion channel, leading to an influx of cations, most notably Ca²⁺. However, prolonged or high-concentration exposure leads to rapid receptor desensitization, a conformational state in which the channel closes and becomes unresponsive to further agonist stimulation. This property is responsible for the inverted U-shaped dose-response curve observed in preclinical cognitive models, where the beneficial effects diminish at higher doses.
Quantitative Pharmacology
The pharmacological profile of this compound is defined by its high affinity and selectivity for the α7 nAChR, coupled with its moderate functional potency as a partial agonist.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Target | Radioligand | Preparation | Kᵢ (nM) | Reference(s) |
| Human α7 nAChR | Various | Recombinant | 4.3 - 9.98 | |
| α7 nAChR | ³H-NS14492 | In vitro homogenate | 0.194 | |
| Human α4β2 nAChR | - | Functional Assay | >10,000 (No inhibition) | |
| Human 5-HT₃ Receptor | - | Binding Assay | ~10 (51% inhibition) |
Note: Discrepancies in Kᵢ values for α7 nAChR likely reflect differences in experimental conditions, radioligands, and tissue/cell preparations.
Table 2: Functional Potency and Efficacy of this compound
| Assay Type | Cell System | Parameter | Value | Reference(s) |
| Two-Electrode Voltage Clamp | Xenopus Oocytes | EC₅₀ (Peak Current) | 160 - 390 nM | |
| Two-Electrode Voltage Clamp | Xenopus Oocytes | Efficacy (Iₘₐₓ) | Not Quantified (Partial Agonist) | |
| Functional Potentiation | Xenopus Oocytes | Potentiating Conc. | 0.3 - 1 nM | |
| Functional Desensitization | Xenopus Oocytes | Desensitizing Conc. | > 3 nM |
Downstream Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca²⁺).
-
Calcium Influx: this compound binding opens the α7 nAChR channel, causing a direct influx of extracellular Ca²⁺.
-
Neurotransmitter Efflux: The resulting depolarization and localized increase in intracellular Ca²⁺ concentration facilitates the release of key neurotransmitters. Studies have specifically shown that this compound enhances the efflux of dopamine (DA), acetylcholine (ACh), and glutamate (Glu) in brain regions critical for cognition, such as the prefrontal cortex and nucleus accumbens. This effect is blocked by α7 nAChR antagonists, confirming the mechanism is receptor-mediated.
-
Kinase Pathway Activation: The rise in intracellular Ca²⁺ acts as a second messenger, activating multiple downstream kinase cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway. While not demonstrated specifically for this compound, α7 nAChR-mediated ERK activation is a known pathway involved in promoting synaptic plasticity and cell survival.
Key Experimental Methodologies
The pharmacological properties of this compound were characterized using standard, robust in vitro assays.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Kᵢ) of this compound for the α7 nAChR and other receptors to assess selectivity.
-
Objective: To quantify the affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
-
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat brain cortex for α7 nAChR) in an ice-cold buffer. Centrifuge to pellet the membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine or [³H]-NS14492).
-
Competition: Add varying concentrations of unlabeled this compound to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).
-
Separation: After incubation to equilibrium, rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC)
TEVC is an electrophysiological technique used to measure the functional properties (potency, efficacy, kinetics) of agonists on ion channels expressed in large cells, such as Xenopus oocytes.
-
Objective: To measure the ion current flowing through the α7 nAChR in response to this compound application, allowing for the determination of EC₅₀ and characterization of agonist/antagonist behavior.
-
Protocol Outline:
-
Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with cRNA encoding the human α7 nAChR subunit and incubate for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrode Placement: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes filled with KCl: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).
-
Voltage Clamp: Clamp the membrane potential at a fixed holding potential (e.g., -70 mV) using a feedback amplifier. The amplifier injects the necessary current to keep the voltage constant.
-
Compound Application: Apply a known concentration of an agonist (e.g., ACh or this compound) to the oocyte via the perfusion system.
-
Current Recording: Record the transmembrane current generated by the flow of ions through the activated α7 nAChR channels.
-
Data Analysis: Measure the peak amplitude of the current response. Generate concentration-response curves by plotting current amplitude against log-concentration of this compound to determine the EC₅₀. Efficacy (Iₘₐₓ) is determined by comparing the maximal response of this compound to that of a full agonist like ACh.
-
References
- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
EVP-6124: A Technical Guide to its Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
EVP-6124, also known as encenicline, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It was developed as a potential therapeutic agent for cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the pharmacological properties of EVP-6124, focusing on its selectivity and agonist activity at the α7 nAChR. The information is compiled from various preclinical and clinical studies to serve as a detailed resource for researchers and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of EVP-6124, demonstrating its potency, efficacy, and selectivity for the α7 nAChR.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of EVP-6124
| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | α7 nAChR | Human | 4.3 nM | [1] |
| α7 nAChR | Pig | 0.194 nM | [2] | |
| Functional Potency (EC50) | α7 nAChR | Human (expressed in Xenopus oocytes) | 0.39 µM | [3] |
| α7 nAChR | Human (expressed in Xenopus oocytes) | ~2 µM (peak currents) | [3] | |
| Functional Efficacy (Emax) | α7 nAChR | Human (expressed in Xenopus oocytes) | 42% (relative to Acetylcholine) | [3] |
| α7 nAChR | Human (expressed in Xenopus oocytes) | ~70% (peak currents, relative to Acetylcholine) | ||
| Antagonist Activity (IC50) | 5-HT3 Receptor | Human (expressed in HEK293 cells) | < 10 nM | |
| 5-HT3 Receptor | Human (expressed in Xenopus oocytes) | 3.2 ± 2.4 nM | ||
| Receptor Inhibition | 5-HT3 Receptor | Not Specified | 51% inhibition at 10 nM |
Table 2: In Vivo Effects of EVP-6124
| Endpoint | Animal Model | Dose/Concentration | Effect | Reference(s) |
| Neurotransmitter Efflux | Rat (in vivo microdialysis) | 0.1 mg/kg, s.c. | Increased Dopamine efflux in mPFC and NAc | |
| Rat (in vivo microdialysis) | 0.1 and 0.3 mg/kg, s.c. | Increased Acetylcholine efflux in mPFC | ||
| Rat (in vivo microdialysis) | 0.1 mg/kg, s.c. | Increased Glutamate efflux in mPFC | ||
| Cognitive Performance | Scopolamine-treated rats (Object Recognition Task) | 0.3 mg/kg, p.o. | Significantly restored memory function | |
| Rats (Natural Forgetting - 24h Object Recognition Task) | 0.3 mg/kg, p.o. | Improved memory |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for α7 nAChR Affinity
This protocol is a representative method for determining the binding affinity of a compound like EVP-6124 to the α7 nAChR using a competitive binding assay with a known radioligand, [3H]methyllycaconitine ([3H]MLA).
Objective: To determine the inhibitory constant (Ki) of EVP-6124 for the α7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
[3H]methyllycaconitine ([3H]MLA) as the radioligand
-
Unlabeled methyllycaconitine (MLA) or another known α7 nAChR ligand for determining non-specific binding
-
EVP-6124 at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Dissect rat brain tissue on ice and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh ice-cold binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled MLA (e.g., 1 µM) for non-specific binding.
-
50 µL of [3H]MLA at a final concentration close to its Kd (e.g., 1-2 nM).
-
50 µL of EVP-6124 at various concentrations (e.g., 0.1 nM to 10 µM).
-
100 µL of the prepared brain membrane suspension.
-
-
Incubate the plate at room temperature (e.g., 22°C) for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the EVP-6124 concentration.
-
Determine the IC50 value (the concentration of EVP-6124 that inhibits 50% of the specific binding of [3H]MLA) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for the Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes a general procedure for expressing α7 nAChRs in Xenopus oocytes and functionally characterizing the effects of EVP-6124 using TEVC.
Objective: To determine the potency (EC50) and efficacy (Emax) of EVP-6124 as a partial agonist at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR subunit
-
Collagenase solution
-
Oocyte Ringer's 2 (OR2) solution
-
ND96 solution (incubation medium)
-
Recording solution (e.g., Ba2+ Ringer's solution)
-
Glass microelectrodes
-
TEVC amplifier and data acquisition system
-
Perfusion system
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Wash the oocytes thoroughly with OR2 solution.
-
Inject each oocyte with approximately 50 nL of α7 nAChR cRNA (e.g., 1 ng/nL).
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply acetylcholine (ACh) at a saturating concentration (e.g., 1 mM) to determine the maximal current response.
-
After a washout period, apply EVP-6124 at various concentrations to determine its agonist effect.
-
To determine if EVP-6124 acts as a partial agonist, apply a concentration of EVP-6124 followed by co-application with a saturating concentration of ACh.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of EVP-6124.
-
Normalize the responses to the maximal current elicited by the saturating concentration of ACh.
-
Plot the normalized current response against the logarithm of the EVP-6124 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Workflow for Two-Electrode Voltage Clamp in Xenopus Oocytes.
In Vivo Microdialysis
This protocol outlines the general procedure for in vivo microdialysis in rats to measure the effect of EVP-6124 on neurotransmitter efflux in specific brain regions.
Objective: To quantify changes in extracellular levels of neurotransmitters like dopamine, acetylcholine, and glutamate in response to EVP-6124 administration.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
EVP-6124 solution
-
HPLC system with electrochemical or fluorescence detection
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer EVP-6124 (e.g., subcutaneously) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using HPLC with the appropriate detection method for the neurotransmitters of interest.
-
Quantify the concentration of each neurotransmitter in the samples.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time.
-
Perform statistical analysis to determine the significance of the changes induced by EVP-6124.
-
Signaling Pathway
Activation of the α7 nAChR by EVP-6124 leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the activation of Ca2+-dependent kinases and the modulation of neurotransmitter release.
Signaling cascade following α7 nAChR activation by EVP-6124.
Conclusion
EVP-6124 is a potent and selective partial agonist of the α7 nAChR with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action involves the direct activation of the α7 nAChR, leading to the modulation of key neurotransmitter systems involved in cognition. This technical guide provides a summary of its pharmacological properties and the experimental methodologies used to characterize them, serving as a valuable resource for the scientific community. Despite promising preclinical and early clinical results, the development of EVP-6124 was discontinued, highlighting the challenges in translating preclinical efficacy to clinical success for cognitive enhancers. Nevertheless, the study of compounds like EVP-6124 continues to provide valuable insights into the role of the α7 nAChR in cognitive function and as a therapeutic target.
References
- 1. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Encenicline: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline (formerly EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that was developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows. While clinical development of this compound was discontinued due to gastrointestinal side effects, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement.[2][3]
Mechanism of Action
This compound acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[4] Its mechanism is characterized by a "co-agonist" activity with acetylcholine, the endogenous ligand. At low nanomolar concentrations, this compound potentiates the response of the α7 nAChR to acetylcholine, while at higher concentrations (>3 nM), it can cause receptor desensitization. This potentiation of the natural cholinergic response is believed to underlie its pro-cognitive effects.
Signaling Pathway
Activation of the α7 nAChR by this compound is presumed to initiate a cascade of intracellular signaling events that contribute to its pharmacological effects. As a ligand-gated ion channel, the primary event is the influx of cations, predominantly Ca²⁺. This increase in intracellular calcium can trigger a variety of downstream pathways, including the activation of protein kinase A (PKA) and the JAK2-STAT3 pathway, leading to anti-inflammatory and anti-apoptotic effects. Furthermore, α7 nAChR activation can modulate the release of several key neurotransmitters implicated in cognitive processes.
In Vitro Pharmacology
Binding Affinity
This compound demonstrates high affinity for the α7 nAChR. The reported inhibition constant (Ki) values vary depending on the radioligand used in the binding assay. It shows selectivity for the α7 subtype over the α4β2 subtype. This compound also exhibits antagonist activity at the 5-HT₃ receptor.
| Target | Radioligand | Ki (nM) | Species | Reference |
| α7 nAChR | [³H]-MLA | 9.98 | - | |
| α7 nAChR | [¹²⁵I]-α-bungarotoxin | 4.33 | - | |
| α7 nAChR | [³H]-NS14492 | 0.194 | - | |
| 5-HT₃ Receptor | - | 10 (51% inhibition) | - | |
| α4β2 nAChR | - | No activation or inhibition | - |
Functional Activity
This compound is characterized as a partial agonist of the α7 nAChR. Functional assays in Xenopus oocytes expressing the receptor have shown that at concentrations between 0.3 and 1 nM, this compound potentiates the response to acetylcholine. However, at concentrations greater than 3 nM, it leads to receptor desensitization. A specific EC₅₀ value for its agonist activity has not been consistently reported in publicly available literature.
In Vivo Pharmacology
Animal Models of Cognition
This compound has demonstrated pro-cognitive effects in rodent models of memory impairment. A key model utilized is the scopolamine-induced deficit in the object recognition task (ORT) in rats. Scopolamine, a muscarinic antagonist, is used to induce a cholinergic deficit and impair memory.
A typical experimental workflow for this model is as follows:
In this paradigm, this compound, administered orally at a dose of 0.3 mg/kg, significantly reversed the memory deficit induced by scopolamine (0.1 mg/kg, i.p.) in rats.
Neurotransmitter Modulation
In vivo microdialysis studies in rats have shown that this compound can modulate the release of key neurotransmitters in brain regions associated with cognition, such as the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
| Neurotransmitter | Brain Region | Effect | Dose (s.c.) | Reference |
| Dopamine | mPFC, NAc | Increased Efflux | 0.1 mg/kg | |
| Acetylcholine | mPFC | Increased Efflux | 0.1 & 0.3 mg/kg | |
| Glutamate | mPFC | Increased Efflux | 0.1 mg/kg |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound possesses good brain penetration.
| Parameter | Value | Species | Route | Dose | Reference |
| Brain:Plasma Ratio | 1.7 - 5.1 (between 1 and 8 h) | Rat | p.o. | 0.3 mg/kg | |
| Tₘₐₓ (Brain) | 2 h | Rat | p.o. | - | |
| Tₘₐₓ (Plasma) | 4 h | Rat | p.o. | - | |
| Plasma Protein Binding (fu) | 0.11 | Rat | - | - |
Experimental Protocols
Object Recognition Task (ORT) in Scopolamine-Treated Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A variety of objects with different shapes, colors, and textures are used, ensuring they cannot be easily displaced by the animals.
-
Procedure:
-
Habituation: Rats are habituated to the empty arena for several minutes on consecutive days prior to testing.
-
Drug Administration: Scopolamine (e.g., 0.1 mg/kg) is administered intraperitoneally (i.p.) approximately 30 minutes before the training phase. This compound (e.g., 0.3 mg/kg) is administered orally (p.o.) about 60 minutes before the training phase.
-
Training (Sample) Phase: Each rat is placed in the arena with two identical objects and allowed to explore for a set period (e.g., 3-5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: The rat is returned to the arena, which now contains one familiar object (a replica of the training objects) and one novel object. The animal is allowed to explore for a set period (e.g., 3-5 minutes).
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful memory of the familiar object.
In Vivo Microdialysis for Neurotransmitter Measurement
-
Animals: Adult male Sprague-Dawley rats are frequently used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., mPFC or NAc). Animals are allowed to recover for several days.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane of a specific length and molecular weight cutoff is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often kept chilled to prevent degradation of neurotransmitters.
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, this compound is administered (e.g., subcutaneously) and sample collection continues.
-
Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.
Conclusion
The preclinical pharmacological profile of this compound demonstrates its potent and selective action at the α7 nAChR, leading to pro-cognitive effects in animal models and modulation of key neurotransmitter systems. The detailed in vitro and in vivo data, along with the established experimental protocols, provide a solid foundation for understanding the therapeutic potential of α7 nAChR agonism. While the clinical development of this compound was halted, the wealth of preclinical information remains highly valuable for the scientific community in guiding future drug discovery efforts targeting the cholinergic system for cognitive enhancement. The challenges encountered with this compound also underscore the importance of carefully evaluating the on-target and off-target effects of novel compounds throughout the drug development process.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Odyssey of Encenicline in Schizophrenia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) emerged as a promising therapeutic candidate for addressing the debilitating cognitive impairment associated with schizophrenia (CIAS). As a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), it was hypothesized to modulate downstream signaling pathways crucial for synaptic plasticity and cognitive function. This technical guide provides an in-depth history of the clinical trials of this compound for schizophrenia, presenting a comprehensive overview of its journey from promising early-phase results to its eventual discontinuation. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and clinical pathways to offer valuable insights for the scientific community.
Mechanism of Action: The Alpha-7 Nicotinic Acetylcholine Receptor Pathway
This compound's therapeutic rationale is rooted in its activity as a selective partial agonist of the α7-nAChR.[1][2] The activation of this receptor, a ligand-gated ion channel, is believed to ameliorate cognitive deficits in schizophrenia through several downstream signaling cascades.
Upon binding of this compound, the α7-nAChR undergoes a conformational change, leading to the influx of cations, most notably Calcium (Ca2+). This influx triggers a cascade of intracellular events, including the activation of the JAK2-STAT3 pathway, which is implicated in anti-inflammatory and anti-apoptotic effects. Additionally, the increase in intracellular Ca2+ can activate the cAMP-PKA signaling pathway, which in turn can modulate synaptic transmission. The activation of α7-nAChRs also influences the release of key neurotransmitters implicated in cognitive processes, such as dopamine, acetylcholine, and glutamate.
References
Encenicline's Journey in Alzheimer's Disease: A Technical Analysis of a Selective α7 Nicotinic Receptor Agonist
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the development of Encenicline (EVP-6124), a selective partial agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR), for the treatment of cognitive deficits in Alzheimer's disease (AD). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the clinical trial landscape, preclinical evidence, mechanism of action, and the ultimate discontinuation of its development for this indication.
Executive Summary
This compound emerged as a promising therapeutic candidate for AD, targeting the cholinergic system, which is known to be impaired in the disease.[1] Its selective action on the α7-nAChR was hypothesized to enhance cognitive function with a favorable side-effect profile compared to non-selective cholinergic agents.[1] Early clinical trials showed encouraging results, with statistically significant improvements in cognitive and functional measures in patients with mild-to-moderate AD.[1] However, the development program was ultimately halted during Phase 3 trials due to serious gastrointestinal adverse events. This paper will dissect the scientific journey of this compound, presenting the data and methodologies from key studies to provide a valuable case study for the drug development community.
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
This compound is a partial agonist of the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][3] The α7-nAChR is a homopentameric receptor that, upon activation, allows the influx of cations, primarily calcium (Ca2+), into the neuron. This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of α7-nAChR agonists.
Activation of the α7-nAChR by an agonist like this compound leads to the modulation of several key intracellular signaling pathways, including:
-
JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in neuroprotection and anti-inflammatory responses.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a critical signaling cascade involved in promoting cell survival and synaptic plasticity.
-
AMPK-mTOR Pathway: This pathway is involved in cellular energy homeostasis and has been linked to autophagy, a process that may play a role in clearing pathological protein aggregates in neurodegenerative diseases.
The following diagram illustrates the signaling pathways associated with α7-nAChR activation.
Preclinical Evidence: The Novel Object Recognition Task
Prior to human trials, the pro-cognitive effects of this compound were evaluated in animal models of cognitive impairment. A key behavioral assay used was the Novel Object Recognition (NOR) task, which assesses learning and memory in rodents.
Experimental Protocol: Novel Object Recognition (NOR) Task
The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. The protocol generally consists of three phases:
-
Habituation Phase: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This reduces anxiety and exploratory behavior not directed at the objects.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
Test/Choice Phase (T2): After a defined inter-trial interval (ITI), which can range from minutes to 24 hours or more to assess short-term or long-term memory, the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring both the familiar and the novel object is recorded.
A "discrimination index" is calculated to quantify memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers the novel one.
The following diagram illustrates the workflow of the Novel Object Recognition task.
References
- 1. alzforum.org [alzforum.org]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Potential of Encenicline in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline (formerly EVP-6124) is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its pro-cognitive effects in conditions like Alzheimer's disease and schizophrenia.[1][2] While clinical development was halted due to gastrointestinal side effects, the role of α7 nAChR activation in neuroprotection remains a significant area of research. This technical guide explores the hypothesized neuroprotective effects of this compound in neuronal cultures, drawing upon the extensive body of evidence from other α7 nAChR agonists. We detail the underlying signaling pathways, provide exemplary experimental protocols for assessing neuroprotection, and present quantitative data from related compounds to serve as a benchmark for future in vitro studies.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
This compound is a potent and selective partial agonist of the α7 nAChR.[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system, including on neurons, microglia, and astrocytes.[3] The α7 nAChR is implicated in various physiological processes, including learning, memory, and attention.[3] Preclinical studies with this compound have demonstrated its ability to enhance the response of the α7 nAChR to acetylcholine, improve memory performance in animal models, and increase the release of key neurotransmitters like dopamine, acetylcholine, and glutamate in the cortex.
The neuroprotective potential of activating the α7 nAChR is a compelling rationale for its therapeutic targeting. Activation of this receptor is known to initiate downstream signaling cascades that can mitigate neuronal damage from various insults, including excitotoxicity, oxidative stress, and inflammation.
Hypothesized Neuroprotective Signaling Pathways of this compound
Based on studies with various α7 nAChR agonists, the neuroprotective effects of this compound are likely mediated through several key signaling pathways. These pathways collectively work to reduce apoptosis, quell neuroinflammation, and combat oxidative stress.
Anti-Apoptotic Pathways
Activation of the α7 nAChR has been shown to promote neuronal survival by inhibiting programmed cell death. A central mechanism in this process is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the increased expression of anti-apoptotic proteins like Bcl-2.
Figure 1: PI3K/Akt Anti-Apoptotic Pathway
Anti-Inflammatory Pathways in Glial Cells
Neuroinflammation, primarily mediated by microglia and astrocytes, is a key contributor to neurodegeneration. The α7 nAChR is expressed on these glial cells and its activation can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect is often mediated through the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway, which can inhibit the pro-inflammatory transcription factor NF-κB.
Figure 2: JAK2/STAT3 Anti-Inflammatory Pathway
Anti-Oxidative Stress Pathways
Oxidative stress is a major factor in neuronal cell death in many neurodegenerative diseases. Activation of the α7 nAChR can protect neurons from oxidative damage. One proposed mechanism involves the activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway, which can lead to the upregulation of antioxidant defenses.
Figure 3: Erk1/2 Anti-Oxidative Stress Pathway
Quantitative Data on Neuroprotective Effects of α7 nAChR Agonists
Table 1: Anti-Apoptotic Effects of α7 nAChR Agonists in Neuronal Cultures
| Compound | Cell Type | Insult | Outcome Measure | Result |
| PNU-282987 | Primary Astrocytes | MPP+ | Cell Viability | Increased |
| PNU-282987 | Primary Astrocytes | MPP+ | Apoptotic Cells (TUNEL) | Decreased |
| Nicotine | Primary Cortical Neurons | Oxygen Deprivation | Apoptosis | Decreased |
| PNU-282987 | SH-SY5Y Cells | Stress-induced | Apoptosis | Rescued from apoptosis |
Data compiled from publicly available research.
Table 2: Anti-Inflammatory Effects of α7 nAChR Agonists in Glial Cultures
| Compound | Cell Type | Stimulant | Cytokine Measured | Result |
| PNU-282987 | Hypothalamic Neurons (co-cultured with microglia) | Microglial Conditioned Medium | IL-6, IL-1β, TNF-α | Decreased expression |
| Acetylcholine | BV-2 Microglia | LPS | IL-1β, IL-6 | Decreased release |
| GTS-21 | Hippocampal Slices | LPS | TNF-α | Suppressed gene expression |
| Nicotine | Primary Microglia | LPS | TNF-α | Suppressed production |
Data compiled from publicly available research.
Table 3: Anti-Oxidative Stress Effects of α7 nAChR Agonists in Neuronal Cultures
| Compound | Cell Type | Insult | Outcome Measure | Result |
| PHA568487 | Mice with Ischemic Stroke | Ischemia | Anti-oxidant Gene Expression (SOD1, GPX1) | Increased |
| Nicotine | HT-22 Hippocampal Cells | H2O2 | Oxidative Injury | Mitigated |
| PNU-282987 | Glial Cells | N/A | Mitochondrial Mass | Increased |
Data compiled from publicly available research.
Experimental Protocols for Assessing Neuroprotective Effects
To evaluate the neuroprotective effects of this compound in neuronal cultures, a series of well-established in vitro assays can be employed. The following are detailed methodologies for key experiments.
General Cell Culture and Treatment
-
Cell Lines: Primary cortical or hippocampal neurons, or immortalized neuronal cell lines such as SH-SY5Y or HT-22. For neuroinflammation studies, co-cultures with primary microglia or astrocytes, or the use of glial cell lines like BV-2, are recommended.
-
Culture Conditions: Standard incubation at 37°C in a humidified atmosphere with 5% CO2. Culture media should be appropriate for the chosen cell type (e.g., Neurobasal medium supplemented with B-27 for primary neurons).
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A dose-response curve should be established (e.g., 1 nM to 10 µM). Pre-treatment with this compound for a specified duration (e.g., 1-24 hours) prior to inducing neuronal injury is a common paradigm.
Induction of Neuronal Injury
-
Excitotoxicity: Expose neuronal cultures to high concentrations of glutamate (e.g., 50-100 µM) or NMDA for a defined period.
-
Oxidative Stress: Treat cultures with hydrogen peroxide (H2O2; e.g., 100-500 µM) or oligomeric amyloid-beta peptides.
-
Apoptosis Induction: Use agents like staurosporine or serum deprivation to induce programmed cell death.
-
Neuroinflammation: Stimulate glial cells or co-cultures with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial metabolic activity. Plate cells in a 96-well plate, treat as described, and then incubate with MTT solution. Measure absorbance at 570 nm.
-
LDH Assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell death. Collect culture supernatants and use a commercially available LDH cytotoxicity kit.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells. Fix cells, permeabilize, and incubate with TUNEL reaction mixture. Visualize using fluorescence microscopy.
-
Caspase-3 Activity Assay: Measures the activity of executioner caspase-3. Lyse cells and measure caspase-3 activity using a fluorometric or colorimetric substrate.
-
-
Oxidative Stress Assays:
-
ROS Measurement: Use fluorescent probes like DCFDA to measure intracellular reactive oxygen species levels via flow cytometry or fluorescence microscopy.
-
-
Neuroinflammation Assays:
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in culture supernatants.
-
Western Blot: Analyze the expression and phosphorylation status of key signaling proteins (e.g., p-Akt, p-STAT3, NF-κB) in cell lysates.
-
Figure 4: Experimental Workflow for Neuroprotection Assays
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound in neuronal cultures is limited, the extensive research on other α7 nAChR agonists provides a strong foundation for its potential in this area. The activation of the α7 nAChR triggers a multifaceted response involving the PI3K/Akt, JAK2/STAT3, and Erk1/2 signaling pathways, which collectively combat apoptosis, neuroinflammation, and oxidative stress.
Future in vitro research should focus on validating these hypothesized effects specifically for this compound. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough characterization of this compound's neuroprotective profile in various neuronal and glial culture models will be crucial for reassessing its therapeutic potential and for the development of next-generation α7 nAChR agonists with improved safety profiles. Such studies will not only shed light on the specific mechanisms of this compound but also contribute to the broader understanding of the therapeutic utility of targeting the α7 nAChR in neurodegenerative diseases.
References
- 1. alzforum.org [alzforum.org]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Encenicline's Modulation of the Cholinergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic system implicated in cognitive processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with the cholinergic system, and its downstream effects. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug development. While showing initial promise in preclinical and early clinical studies for cognitive impairment in Alzheimer's disease and schizophrenia, its development was halted due to gastrointestinal side effects.[1][2][3] Nevertheless, the study of this compound provides valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR.
Introduction to this compound and the α7 nAChR
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[4] It is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[4] A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca2+), which allows it to act as a significant modulator of intracellular signaling cascades.
This compound was developed as a selective partial agonist for the α7 nAChR with the therapeutic goal of enhancing cholinergic neurotransmission and thereby improving cognitive function in neurodegenerative and psychiatric disorders. As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This property is thought to offer a therapeutic advantage by providing a "ceiling" effect that may reduce the risk of overstimulation and subsequent receptor desensitization and toxicity.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the human α7 nAChR. Radioligand binding assays have been instrumental in characterizing its binding profile.
| Radioligand | Test System | Ki (nM) | Reference |
| [³H]-MLA | Human α7 nAChR | 9.98 | |
| [¹²⁵I]-α-bungarotoxin | Human α7 nAChR | 4.33 |
Ki: Inhibition constant; MLA: Methyllycaconitine, a selective α7 nAChR antagonist.
This compound exhibits significantly lower affinity for other nAChR subtypes, such as the α4β2 receptor, and other neurotransmitter receptors like the 5-HT₃ receptor, underscoring its selectivity.
Functional Activity: Partial Agonism and Co-agonism
Electrophysiological studies have elucidated the functional activity of this compound as a partial agonist at the α7 nAChR.
| Parameter | Value | Test System | Reference |
| EC₅₀ | 0.39 µM | Xenopus oocytes expressing human α7 nAChRs | Prickaerts et al., 2012 (cited in a review) |
| Eₘₐₓ | 42% of acetylcholine's maximal response | Xenopus oocytes expressing human α7 nAChRs | Prickaerts et al., 2012 (cited in a review) |
EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect.
A key finding from functional studies is this compound's dual action depending on its concentration. At higher concentrations (>3 nM), sustained exposure leads to receptor desensitization, a characteristic of many agonists. However, at lower, physiologically relevant concentrations (0.3-1 nM), this compound acts as a co-agonist with acetylcholine, potentiating the receptor's response to its natural ligand. This suggests that this compound can enhance the physiological signaling of acetylcholine at the α7 nAChR.
Modulation of Cholinergic and Other Neurotransmitter Systems
This compound's interaction with the α7 nAChR leads to the modulation of several key neurotransmitter systems involved in cognition. In vivo microdialysis studies in rats have demonstrated that this compound administration increases the extracellular levels of dopamine, acetylcholine, and glutamate in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
| Neurotransmitter | Brain Region | Effect of this compound (0.1 mg/kg, s.c.) | Reference |
| Dopamine (DA) | mPFC and NAc | Increased efflux | |
| Acetylcholine (ACh) | mPFC | Increased efflux | |
| Glutamate (Glu) | mPFC | Increased efflux |
The effects on dopamine and glutamate release followed an inverted U-shaped dose-response curve, a phenomenon observed with other α7 nAChR agonists. The increase in cortical dopamine and glutamate efflux was blocked by the selective α7 nAChR antagonist methyllycaconitine (MLA), confirming that these effects are mediated by the α7 nAChR.
Downstream Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These pathways are critical for the receptor's role in neuroprotection, synaptic plasticity, and inflammation.
Pro-survival and Anti-apoptotic Pathways
The neuroprotective effects of α7 nAChR activation are mediated through several key signaling pathways:
-
PI3K/Akt Pathway: The influx of Ca²⁺ upon α7 nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival and proliferation and is known to inhibit apoptosis.
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important pro-survival pathway activated by α7 nAChR stimulation. This pathway is also heavily implicated in the anti-inflammatory effects of α7 nAChR activation.
-
NF-κB Pathway: Activation of the α7 nAChR can inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This inhibitory action on NF-κB contributes to the anti-inflammatory and neuroprotective effects associated with this receptor.
Caption: Downstream signaling pathways of the α7 nAChR activated by this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human α7 nAChR or from brain tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Competition Binding: A fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin) is incubated with the membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of this compound at the α7 nAChR.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: A baseline current is established, and then solutions containing varying concentrations of this compound are perfused over the oocyte.
-
Data Acquisition: The current responses elicited by this compound are recorded.
-
Data Analysis: The peak current amplitude at each concentration is measured and plotted against the drug concentration to generate a dose-response curve. The EC₅₀ and Eₘₐₓ values are then determined from this curve.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., the medial prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane into the perfusate. The dialysate is collected at regular intervals.
-
Drug Administration: this compound is administered to the animal (e.g., via subcutaneous injection).
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed to quantify the concentrations of neurotransmitters of interest (e.g., dopamine, acetylcholine, glutamate) using techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Data Analysis: The changes in neurotransmitter levels over time following drug administration are calculated relative to baseline levels.
Caption: Workflow for in vivo microdialysis.
Conclusion
This compound is a selective α7 nAChR partial agonist that exhibits a complex mechanism of action, including co-agonism with acetylcholine at physiologically relevant concentrations. Its ability to modulate the release of key neurotransmitters involved in cognition and to activate pro-survival and anti-inflammatory signaling pathways highlights the therapeutic potential of targeting the α7 nAChR. Despite the discontinuation of its clinical development, the comprehensive pharmacological and mechanistic data gathered for this compound provide a valuable foundation for future research and development of novel cholinergic modulators for the treatment of cognitive disorders. The detailed experimental protocols and pathway visualizations presented in this guide are intended to serve as a practical resource for scientists working in this field.
References
- 1. alzforum.org [alzforum.org]
- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
EVP-6124 and its Effect on Sensory Gating: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of EVP-6124 (encenicline), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), and its effects on sensory gating and cognitive function, particularly in the context of schizophrenia. Sensory gating, the neurophysiological process of filtering redundant or irrelevant stimuli, is often impaired in individuals with schizophrenia, leading to sensory overload and contributing to cognitive deficits. EVP-6124 has been investigated as a potential therapeutic agent to ameliorate these deficits. This document summarizes the quantitative data from key clinical trials, details the experimental protocols used in these studies, and provides visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Sensory gating is a fundamental neural process that allows for the filtering of repetitive auditory stimuli, preventing sensory overload and enabling higher cognitive functions. A common measure of sensory gating is the P50 event-related potential (ERP), where a diminished suppression of the P50 wave to a second auditory stimulus (S2) compared to the first (S1) indicates a sensory gating deficit. Such deficits are a well-documented endophenotype in schizophrenia and are linked to cognitive impairments.
The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for improving sensory gating and cognitive function in schizophrenia. EVP-6124 (this compound) is a selective partial agonist of the α7 nAChR that has been the subject of clinical investigation for its pro-cognitive effects.
Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway
EVP-6124 exerts its effects by binding to and partially activating the α7 nAChR, a ligand-gated ion channel predominantly expressed in the hippocampus and cerebral cortex. Activation of this receptor leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects on sensory gating and cognition.
Clinical Evidence: Effects on Sensory Gating and Cognition
A key clinical trial investigating the effects of EVP-6124 on electrophysiological markers and cognition in patients with schizophrenia was a single-center, randomized, double-blind, placebo-controlled study.[1] This proof-of-concept trial provides valuable insights into the drug's mechanism of action in a clinical population.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned study, focusing on event-related potentials (ERPs) and cognitive performance.
Table 1: Effects of EVP-6124 on Mismatch Negativity (MMN) and P300 Amplitude [1]
| ERP Component | Placebo (n=4) | EVP-6124 (0.3 mg/day, n=8) | EVP-6124 (1.0 mg/day, n=9) |
| Mismatch Negativity (MMN) Amplitude (µV) | |||
| Baseline | -1.5 (±0.8) | -1.7 (±1.0) | -1.6 (±0.9) |
| Day 21 | -1.4 (±0.7) | -2.1 (±1.2) | -2.5 (±1.1) |
| P300 Amplitude (µV) | |||
| Baseline | 4.2 (±2.1) | 4.5 (±2.5) | 4.3 (±2.3) |
| Day 21 | 4.0 (±2.0) | 5.8 (±2.8) | 6.5 (±2.6) |
*Note: Values are presented as mean (± standard deviation). * indicates a statistically significant difference from placebo (p < 0.05). Data are adapted from the findings presented in the study.[1]
Table 2: Effects of EVP-6124 on Cognitive Test Performance [1]
| Cognitive Domain/Test | Placebo (n=4) | EVP-6124 (0.3 mg/day, n=8) | EVP-6124 (1.0 mg/day, n=9) |
| Groton Maze Learning Test (GMLT) - Total Errors | |||
| Change from Baseline | +2.5 | -5.8 | -9.2 |
| Continuous Paired Associate Learning (CPAL) - Total Correct | |||
| Change from Baseline | +1.2 | +4.5 | +7.1 |
| Symbol Digit Modalities Test (SDMT) - Total Correct | |||
| Change from Baseline | +3.1 | +6.2 | +8.5* |
*Note: Values represent the mean change from baseline to Day 21. * indicates a statistically significant difference from placebo (p < 0.05). Data are adapted from the findings presented in the study.[1]
The results indicate that EVP-6124, particularly at the 1.0 mg/day dose, led to a significant enhancement of both MMN and P300 amplitudes, suggesting a "normalizing" effect on the underlying neural processes of auditory sensory gating and attention. Furthermore, these electrophysiological changes were accompanied by significant improvements in cognitive performance across various domains, including learning, memory, and processing speed.
Experimental Protocols
The following section details the methodologies employed in the key clinical trial that investigated the effects of EVP-6124 on sensory gating and cognition in patients with schizophrenia.
Study Design and Patient Population
-
Design: Single-center, randomized, parallel-group, double-blind, placebo-controlled trial.
-
Duration: 21 days of treatment.
-
Participants: 21 medically stable outpatients diagnosed with schizophrenia or schizoaffective disorder.
-
Inclusion Criteria: Patients were required to be on a stable dose of a second-generation antipsychotic (aripiprazole, olanzapine, paliperidone, or risperidone) for at least 4 weeks prior to the study.
-
Randomization: Patients were randomly assigned to one of three treatment groups:
-
Placebo (n=4)
-
EVP-6124 0.3 mg/day (n=8)
-
EVP-6124 1.0 mg/day (n=9)
-
Electrophysiological (EEG/ERP) Recordings
-
EEG System: 64-channel EEG system with electrodes placed according to the International 10-20 system.
-
ERP Paradigms:
-
Mismatch Negativity (MMN): A passive auditory oddball paradigm was used, with standard tones (1000 Hz, 50 ms duration) and deviant tones (1200 Hz, 50 ms duration) presented binaurally through headphones.
-
P300: An active auditory oddball task was employed where participants were instructed to respond to a target stimulus.
-
-
Data Acquisition and Analysis:
-
Continuous EEG was recorded with a sampling rate of 1000 Hz.
-
Data was filtered, and epochs were created time-locked to the onset of the auditory stimuli.
-
Artifacts (e.g., eye blinks, muscle activity) were removed.
-
ERPs were calculated by averaging the epochs for each stimulus type.
-
MMN was calculated as the difference wave between the ERPs to the deviant and standard tones.
-
P300 amplitude and latency were measured at the Pz electrode.
-
Cognitive Assessments
A battery of cognitive tests was administered at baseline and on Day 21 to assess various cognitive domains:
-
Groton Maze Learning Test (GMLT): Assesses spatial learning and memory.
-
Continuous Paired Associate Learning (CPAL): Measures verbal learning and memory.
-
Symbol Digit Modalities Test (SDMT): Evaluates processing speed, attention, and working memory.
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial investigating EVP-6124's effect on sensory gating and cognition.
Conclusion
The available evidence suggests that EVP-6124, a selective partial agonist of the α7 nAChR, demonstrates a potential to improve deficits in sensory gating and cognitive function in individuals with schizophrenia. The "normalizing" effects observed on MMN and P300 ERP components, coupled with improvements in performance on various cognitive tasks, provide a strong rationale for the continued investigation of α7 nAChR agonists as a therapeutic strategy for the cognitive impairments associated with schizophrenia. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further larger-scale clinical trials are warranted to confirm these promising initial findings.
References
Encenicline's Impact on Glutamate and Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. Activation of α7-nAChRs is known to modulate the release of key neurotransmitters, including glutamate and dopamine, which are crucial for synaptic plasticity, learning, and memory. This technical guide provides an in-depth analysis of the preclinical evidence detailing this compound's effects on glutamate and dopamine efflux, the underlying signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Introduction
The α7 nicotinic acetylcholine receptor is a promising therapeutic target for cognitive deficits in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[1][2] this compound, as a selective α7-nAChR partial agonist, has been investigated for its potential to enhance cognitive function.[3][4][5] A key aspect of its mechanism of action is believed to be the modulation of neurotransmitter release in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. This document synthesizes the available preclinical data on this compound's impact on glutamate and dopamine release.
Core Mechanism of Action: α7-nAChR Agonism
This compound selectively binds to and activates α7-nAChRs. These receptors are homopentameric ion channels that, upon activation, are highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ through the α7-nAChR is a primary trigger for a cascade of intracellular events that lead to the modulation of neurotransmitter release.
Quantitative Impact on Neurotransmitter Release
In vivo microdialysis studies in rats have provided quantitative data on the effects of this compound on the extracellular levels of glutamate and dopamine in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAC).
Data Presentation
The following tables summarize the key quantitative findings from a pivotal preclinical study by Meltzer et al. (2014).
Table 1: Effect of this compound (EVP-6124) on Dopamine (DA) Efflux in Rats
| Brain Region | Dose (mg/kg, s.c.) | Maximum % Increase in DA Efflux (Mean ± SEM) |
| mPFC | 0.1 | ~175 ± 20 |
| NAC | 0.1 | ~160 ± 15 |
Table 2: Effect of this compound (EVP-6124) on Glutamate (Glu) Efflux in Rats
| Brain Region | Dose (mg/kg, s.c.) | Maximum % Increase in Glu Efflux (Mean ± SEM) |
| mPFC | 0.03 | No Significant Effect |
| mPFC | 0.1 | ~140 ± 10 |
| mPFC | 0.3 | No Significant Effect |
Note: The study by Meltzer et al. (2014) indicated an inverted U-shaped dose-response curve for both dopamine and glutamate release, with the 0.1 mg/kg dose being the most effective.
Signaling Pathways
The activation of α7-nAChRs by this compound initiates signaling cascades that culminate in the release of glutamate and dopamine.
Glutamate Release Pathway
Activation of presynaptic α7-nAChRs on glutamatergic neurons leads to an influx of Ca²⁺. This initial Ca²⁺ entry can trigger further Ca²⁺ release from intracellular stores and the opening of voltage-gated calcium channels (VGCCs), amplifying the intracellular Ca²⁺ concentration. The elevated Ca²⁺ levels promote the fusion of synaptic vesicles containing glutamate with the presynaptic membrane, leading to its release into the synaptic cleft. Additionally, downstream signaling involving the cAMP-PKA pathway may contribute to a more sustained enhancement of glutamate release.
Dopamine Release Pathway
The mechanism for α7-nAChR-mediated dopamine release is often indirect. Presynaptic α7-nAChRs are located on glutamatergic terminals that synapse onto dopaminergic neurons. This compound-induced glutamate release, as described above, activates glutamate receptors (e.g., AMPA and NMDA receptors) on dopaminergic neurons. This leads to depolarization of the dopaminergic terminal and subsequent dopamine release. There is also evidence for the involvement of protein kinase C (PKC) in the α7-nAChR-mediated enhancement of dopamine release.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
The following protocol is based on the methodology described by Meltzer et al. (2014) for measuring dopamine and glutamate efflux in rats.
Protocol Details:
-
Subjects: Adult male Sprague-Dawley rats.
-
Surgery: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the desired brain region (mPFC or NAC).
-
Probe: A microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes). Baseline levels of neurotransmitters are established by collecting 3-4 samples before drug administration.
-
Drug Administration: this compound is administered subcutaneously (s.c.).
-
Analysis: The concentration of dopamine in the dialysate is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). Glutamate concentrations are measured by HPLC with fluorescence detection following derivatization (e.g., with o-phthaldialdehyde).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.
Conclusion
References
- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics, pharmacokinetics, safety, and tolerability of this compound, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Encenicline (EVP-6124): Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.[1] Developed for the potential treatment of cognitive impairments in disorders like Alzheimer's disease and schizophrenia, this compound exhibits a unique mechanism of action.[1] At low nanomolar concentrations, it acts as a co-agonist with the endogenous neurotransmitter acetylcholine (ACh), potentiating the receptor's response to its natural ligand.[2] This document provides detailed application notes and protocols for the in vitro characterization of this compound, aimed at facilitating further research into its pharmacological properties and downstream effects.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound based on available literature.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]-Methyllycaconitine ([³H]-MLA) | Rat brain homogenates | 9.98 | Prickaerts et al., 2012 |
| [¹²⁵I]-α-Bungarotoxin | Not specified | 4.33 | Vendor data |
Table 2: Functional Activity of this compound at α7-nAChR
| Assay System | Effect | Concentration | Reference |
| Xenopus oocytes expressing human α7-nAChR | Potentiation of ACh-evoked response | 0.3 - 1 nM | Prickaerts et al., 2012[2] |
| Xenopus oocytes expressing human α7-nAChR | Receptor desensitization | > 3 nM | Prickaerts et al., 2012[2] |
Table 3: Selectivity Profile of this compound
| Receptor | Assay Type | Effect | IC₅₀ or % Inhibition |
| 5-HT₃ Receptor | Not specified | Inhibition | 51% inhibition at 10 nM |
| α4β2 nAChR | Functional Assays | No activation or inhibition | Not applicable |
Experimental Protocols
α7-nAChR Radioligand Binding Assay
This protocol is adapted from standard methods for α7-nAChR binding assays using rat brain homogenates.
Objective: To determine the binding affinity (Ki) of this compound for the α7-nAChR.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA)
-
Non-specific binding control: 1 µM unlabeled MLA or 1 µM α-bungarotoxin
-
This compound stock solution (in DMSO)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filter harvesting apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A constant concentration of [³H]-MLA (typically 1-2 nM)
-
Increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for the competition curve.
-
For total binding, add vehicle (DMSO) instead of this compound.
-
For non-specific binding, add 1 µM unlabeled MLA.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a method to functionally characterize this compound's activity on human α7-nAChRs expressed in Xenopus oocytes.
Objective: To assess the partial agonist and potentiating effects of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7-nAChR
-
Oocyte Ringers solution (OR-2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
-
Two-electrode voltage clamp setup
-
Microinjection system
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with cRNA encoding the human α7-nAChR.
-
Incubate the oocytes in OR-2 solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR-2 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To assess partial agonism: Apply increasing concentrations of this compound alone and record the evoked currents.
-
To assess potentiation:
-
Apply a sub-maximal concentration of ACh (e.g., EC₂₀) to establish a baseline response.
-
Co-apply the same concentration of ACh with low, non-desensitizing concentrations of this compound (e.g., 0.1 - 3 nM).
-
Record the potentiation of the ACh-evoked current.
-
-
To assess desensitization: Apply higher concentrations of this compound (>3 nM) and observe the reduction in the subsequent response to ACh.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
For potentiation, calculate the percentage increase in the ACh-evoked current in the presence of this compound compared to the baseline response.
-
For partial agonism, normalize the current responses to a maximal ACh response to determine the relative efficacy.
-
References
Reversal of Scopolamine-Induced Amnesia by Encenicline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a non-selective muscarinic receptor antagonist, is widely utilized in preclinical research to induce a transient amnesic state that mimics certain cognitive deficits observed in neurological disorders such as Alzheimer's disease. This model is instrumental in the evaluation of potential nootropic agents. Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a key target in cholinergic neurotransmission implicated in cognitive processes. These application notes provide detailed protocols for inducing scopolamine amnesia in rodents and methodologies to assess the reversal of these cognitive deficits by this compound, focusing on the Novel Object Recognition (NOR), Morris Water Maze (MWM), and Passive Avoidance (PA) tasks. Additionally, the underlying signaling pathways of α7nAChR activation are outlined.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling
This compound exerts its pro-cognitive effects by selectively binding to and partially activating the α7nAChR. This receptor is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions (Ca²⁺). The subsequent influx of Ca²⁺ initiates several downstream signaling cascades crucial for synaptic plasticity, learning, and memory. Two prominent pathways activated by α7nAChR stimulation are the PI3K/Akt and JAK2/STAT3 pathways.[1] These pathways are involved in promoting cell survival, reducing neuroinflammation, and enhancing synaptic function.
Data Presentation: this compound Efficacy in Scopolamine-Induced Amnesia
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reversing scopolamine-induced cognitive deficits.
Table 1: Reversal of Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Dose (p.o.) | Scopolamine (0.1 mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | No | 0.55 ± 0.05 |
| Scopolamine Control | - | Yes | 0.10 ± 0.08* |
| This compound (EVP-6124) | 0.03 mg/kg | Yes | 0.15 ± 0.07 |
| This compound (EVP-6124) | 0.3 mg/kg | Yes | 0.52 ± 0.06 |
| Donepezil (Positive Control) | 0.1 mg/kg | No | 0.58 ± 0.04 |
*Data extrapolated from studies demonstrating scopolamine-induced deficits. Data for this compound adapted from Prickaerts et al., 2012.[2]
Table 2: Co-administration of Sub-efficacious Doses of this compound and Donepezil in the NOR Task
| Treatment Group | Doses (p.o.) | Scopolamine (0.1 mg/kg, i.p.) | Outcome |
| This compound (EVP-6124) | 0.03 mg/kg | Yes | No significant memory restoration |
| Donepezil | 0.1 mg/kg | Yes | No significant memory restoration |
| This compound + Donepezil | 0.03 mg/kg + 0.1 mg/kg | Yes | Full memory restoration |
Adapted from Prickaerts et al., 2012.[2]
Experimental Protocols
The following are detailed protocols for inducing scopolamine amnesia and assessing cognitive function in rodents.
Experimental Workflow: General Procedure
Protocol 1: Novel Object Recognition (NOR) Task
Objective: To assess non-spatial, episodic memory.
Apparatus:
-
An open-field arena (e.g., 50 x 50 x 40 cm), made of a non-porous material.
-
Two sets of identical objects and one set of novel objects. Objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation (Day 1-2):
-
Allow each animal to explore the empty arena for 5-10 minutes per day for two consecutive days. This reduces anxiety and novelty-induced exploratory behavior.
-
-
Training/Acquisition (T1) (Day 3):
-
Administer this compound or vehicle (e.g., orally) 60 minutes prior to the training session.
-
Administer scopolamine (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.
-
Place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Retention/Test (T2) (Day 4):
-
The retention interval can vary (e.g., 1 hour for short-term, 24 hours for long-term memory).
-
Place one of the familiar objects from T1 and one novel object in the same locations.
-
Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Protocol 2: Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
Procedure:
-
Acquisition Training (Days 1-4):
-
Each day, administer this compound or vehicle 60 minutes before the first trial, and scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) or vehicle 30 minutes before.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
The animal should remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Administer drugs as on the training days.
-
Place the animal in the pool from a novel start position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape Latency: A decrease in escape latency across training days indicates learning.
-
Time in Target Quadrant: A greater percentage of time spent in the target quadrant during the probe trial indicates better spatial memory.
Protocol 3: Passive Avoidance (PA) Test
Objective: To assess fear-motivated, long-term memory.
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.
Procedure:
-
Training/Acquisition:
-
Administer this compound or vehicle 60 minutes before training, and scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) or vehicle 30 minutes before.
-
Place the animal in the light compartment, facing away from the door.
-
After a short acclimatization period (e.g., 5 seconds), the guillotine door opens.
-
When the animal enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock is delivered (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the initial latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Retention Test (24 hours later):
-
Place the animal back in the light compartment.
-
After the same acclimatization period, the door opens.
-
Record the step-through latency (the time it takes for the animal to enter the dark compartment). No shock is delivered.
-
A cut-off time is set (e.g., 300 seconds).
-
Data Analysis:
-
Step-through Latency: A longer step-through latency during the retention test compared to the training trial indicates memory of the aversive stimulus.
Conclusion
The scopolamine-induced amnesia model is a robust and reliable method for screening compounds with potential cognitive-enhancing properties. This compound, through its action as an α7nAChR partial agonist, has demonstrated efficacy in reversing these cognitive deficits in various preclinical models. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound and other α7nAChR modulators. Careful consideration of experimental design, including appropriate dosing, timing, and behavioral paradigms, is crucial for obtaining reproducible and translatable results.
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Encenicline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] The α7-nAChR is implicated in various cognitive processes, and its modulation is a key area of research for the development of therapeutics for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] These application notes provide detailed protocols and compiled data for researchers investigating the electrophysiological properties of this compound using patch clamp techniques.
The α7-nAChR is a homopentameric ion channel that, upon binding to agonists like acetylcholine (ACh) or this compound, undergoes a conformational change to allow the influx of cations, primarily Ca2+ and Na+. This influx leads to neuronal depolarization and the modulation of various downstream signaling pathways. Electrophysiology, particularly patch clamp, is the gold-standard technique for directly measuring the activity of ion channels like the α7-nAChR and characterizing the effects of pharmacological agents.
Quantitative Data Summary
The following tables summarize the in vitro binding and functional data for this compound on the α7-nAChR, compiled from published studies.
Table 1: Binding Affinity of this compound for α7-nAChR
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]-MLA | Rat brain homogenate | 9.98 | Prickaerts et al., 2012 |
| [¹²⁵I]-α-bungarotoxin | Rat brain homogenate | 4.33 | Prickaerts et al., 2012 |
MLA: Methyllycaconitine, a selective α7-nAChR antagonist.
Table 2: Functional Characterization of this compound on α7-nAChR in Xenopus Oocytes
| Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Co-application with Acetylcholine | > 3 nM | Desensitization of the receptor | Prickaerts et al., 2012 |
| Co-application with Acetylcholine | 0.3 - 1 nM | Potentiation of acetylcholine-evoked response | Prickaerts et al., 2012 |
Signaling Pathway
The binding of this compound to the α7-nAChR initiates a cascade of events, starting with the opening of the ion channel. The subsequent influx of cations, particularly Ca²⁺, acts as a second messenger, influencing various intracellular signaling pathways that can modulate synaptic plasticity and neuronal excitability.
Experimental Protocols
The following are representative protocols for characterizing the effects of this compound on α7-nAChR using two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in mammalian cells.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from standard methods for studying ligand-gated ion channels in the Xenopus oocyte expression system.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human α7-nAChR subunit.
-
Incubate injected oocytes at 16-18°C for 2-5 days in ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5, supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin).
2. Solutions:
-
Recording Solution (ND96): As described above.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentrations in ND96 on the day of the experiment.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
To test for agonistic activity, apply varying concentrations of this compound alone.
-
To test for potentiation, co-apply a low concentration of this compound (e.g., 0.3-1 nM) with the submaximal concentration of ACh.
-
To test for desensitization, pre-apply a higher concentration of this compound (e.g., >3 nM) before applying ACh.
-
Record the inward current responses using a suitable amplifier and data acquisition software.
Protocol 2: Whole-Cell Patch Clamp in Mammalian Cells
This protocol is suitable for cell lines stably or transiently expressing the α7-nAChR, such as HEK-293 or SH-SY5Y cells.
1. Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with plasmids encoding the human α7-nAChR and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Recordings can typically be performed 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na₂-GTP, pH 7.2 with CsOH.
-
This compound Stock Solution: As described in Protocol 1. Dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound and/or ACh using a rapid solution exchange system to minimize receptor desensitization.
-
Record whole-cell currents using a patch clamp amplifier and data acquisition software.
Experimental Workflow
The following diagram illustrates a typical workflow for a patch clamp experiment to characterize a compound like this compound.
Conclusion
This compound's unique profile as a partial agonist of the α7-nAChR presents an interesting case for electrophysiological investigation. At low nanomolar concentrations, it can potentiate the effects of the endogenous agonist acetylcholine, while at higher concentrations, it can induce receptor desensitization. The protocols and data presented here provide a foundation for researchers to design and execute patch clamp studies to further elucidate the mechanism of action of this compound and similar compounds targeting the α7-nAChR. These studies are crucial for understanding the therapeutic potential and developing novel treatments for cognitive disorders.
References
Application Notes and Protocols: In Vivo Microdialysis for Monitoring Encenicline-Induced Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of Encenicline (EVP-6124) on neurotransmitter release in key brain regions. This compound, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has been a subject of interest for its potential therapeutic effects in cognitive disorders. This document outlines the underlying signaling pathways, a step-by-step experimental workflow, and presents quantitative data on the modulation of dopamine (DA), acetylcholine (ACh), and glutamate (Glu) release in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAC) following this compound administration. The provided protocols are intended to serve as a guide for researchers aiming to replicate and expand upon these findings.
Introduction
This compound (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory. Activation of α7 nAChRs is known to modulate the release of several key neurotransmitters, making it a promising target for the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in freely moving animals, providing valuable insights into the neurochemical effects of pharmacological agents like this compound.
Preclinical studies using in vivo microdialysis have demonstrated that this compound can enhance the efflux of pro-cognitive neurotransmitters, including dopamine, acetylcholine, and glutamate, in brain regions critical for executive function and reward.[1] This document provides detailed methodologies and summarized data from such studies to facilitate further research in this area.
Signaling Pathway of this compound-Mediated Neurotransmitter Release
This compound acts as a partial agonist at the α7 nAChR. The binding of this compound to these receptors, which are located on presynaptic terminals, leads to the opening of the ion channel and an influx of calcium ions (Ca²⁺). This increase in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft. The specific neurotransmitter released depends on the type of neuron on which the α7 nAChR is located. For instance, activation of α7 nAChRs on dopaminergic neurons enhances dopamine release, while activation on cholinergic and glutamatergic neurons increases acetylcholine and glutamate release, respectively.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical experimental workflow for an in vivo microdialysis study investigating the effects of this compound on neurotransmitter release. The process begins with the stereotaxic implantation of a guide cannula into the target brain region of the experimental animal. Following a recovery period, a microdialysis probe is inserted, and the system is perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period for baseline collection, this compound is administered, and dialysate samples continue to be collected for subsequent analysis by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the extracellular levels of dopamine, acetylcholine, and glutamate in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAC) of rats, as determined by in vivo microdialysis.[1] Data are presented as the mean ± SEM percentage change from baseline.
Table 1: Effect of this compound on Dopamine (DA) Efflux
| Brain Region | This compound Dose (mg/kg, s.c.) | Peak % Increase from Baseline (Mean ± SEM) |
| mPFC | 0.1 | ~175 ± 20% |
| NAC | 0.1 | ~160 ± 15% |
Table 2: Effect of this compound on Acetylcholine (ACh) Efflux
| Brain Region | This compound Dose (mg/kg, s.c.) | Peak % Increase from Baseline (Mean ± SEM) |
| mPFC | 0.1 | ~150 ± 18% |
| mPFC | 0.3 | ~160 ± 22% |
| NAC | 0.1, 0.3 | No Significant Change |
Table 3: Effect of this compound on Glutamate (Glu) Efflux
| Brain Region | This compound Dose (mg/kg, s.c.) | Peak % Increase from Baseline (Mean ± SEM) |
| mPFC | 0.03 | No Significant Change |
| mPFC | 0.1 | ~140 ± 15% |
| mPFC | 0.3 | No Significant Change |
Note: this compound did not produce a significant effect on GABA efflux in either the mPFC or NAC at the doses tested.[1]
Detailed Experimental Protocols
The following protocols are based on established methodologies for in vivo microdialysis in rodents and are tailored for the investigation of this compound's effects on neurotransmitter release.
Protocol 1: Animal Surgery and Guide Cannula Implantation
-
Animals: Male Sprague-Dawley rats (250-300 g) are typically used. Animals should be single-housed in a temperature-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull over the target brain regions. Stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson) should be used.
-
mPFC: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from bregma.
-
NAC: AP +1.7 mm, ML ±1.0 mm, DV -6.0 mm from bregma.
-
-
Implant a guide cannula (e.g., 26-gauge) just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least 7 days before the microdialysis experiment.
-
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 4 mm membrane length, 20 kDa molecular weight cutoff) that extends beyond the guide cannula into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl₂, and 1.2 MgCl₂. The pH should be adjusted to 7.4.
-
-
Equilibration and Baseline Collection:
-
Allow the system to equilibrate for at least 2 hours after probe insertion.
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
-
Drug Administration:
-
Administer this compound (dissolved in saline) via subcutaneous (s.c.) injection at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).
-
-
Post-Administration Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.
-
Store samples at -80°C until analysis.
-
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD) is required.
-
Dopamine Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., methanol).
-
Flow Rate: e.g., 0.8 mL/min.
-
Electrode Potential: e.g., +0.75 V.
-
-
Acetylcholine Analysis:
-
Column: A specific column for acetylcholine and choline separation.
-
Post-column Enzyme Reactor: Containing acetylcholinesterase and choline oxidase to convert acetylcholine to hydrogen peroxide.
-
Electrode Potential: Set to detect hydrogen peroxide (e.g., +0.5 V).
-
-
Glutamate Analysis:
-
Pre-column Derivatization: Derivatize glutamate with a fluorescent tag (e.g., o-phthaldialdehyde/β-mercaptoethanol).
-
HPLC with Fluorescence Detection: Use a fluorescence detector instead of an ECD.
-
-
Quantification:
-
Inject a small volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system.
-
Calculate neurotransmitter concentrations by comparing the peak areas in the samples to those of known standards.
-
Express the results as a percentage change from the average baseline concentration.
-
References
Unveiling Encenicline's Brain Target Engagement: A Guide to PET Imaging Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for positron emission tomography (PET) imaging of Encenicline's target engagement in the brain. This compound, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), has been investigated for its potential in treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia.[1][2] Understanding its in vivo binding characteristics is crucial for drug development, and PET imaging serves as a powerful tool for this purpose.[3]
Introduction to α7-nAChR and this compound
The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, playing a key role in cognitive processes.[1] Dysregulation of this receptor has been implicated in various neurological and psychiatric conditions.[1] this compound (EVP-6124) was developed to selectively target these receptors, aiming to enhance cognitive function. Despite promising early-phase trials, later-stage clinical trials were halted. PET imaging of α7-nAChR allows for the direct in vivo assessment of target engagement, providing critical information on dose-receptor occupancy relationships that can inform clinical trial design and interpretation of outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and in vitro studies relevant to this compound and α7-nAChR PET imaging.
Table 1: In Vitro Binding Affinities (Ki) for α7-nAChR
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound (EVP-6124) | [³H]A-585539 | Rat brain homogenate | 0.194 | |
| TC-5619 | [³H]A-585539 | Rat brain homogenate | 0.063 | |
| ASEM | - | - | 0.3 | - |
| Nicotine | - | - | 6,290 | |
| Varenicline | - | - | 322 |
Table 2: Preclinical In Vivo α7-nAChR Occupancy Data
| Drug | Dose | Animal Model | PET Radiotracer | Receptor Occupancy (%) | Reference |
| This compound (EVP-6124) | 3 mg/kg i.v. | Pig | [¹¹C]NS14492 | Negligible | |
| TC-5619 | 3 mg/kg i.v. | Pig | [¹¹C]NS14492 | ~40% | |
| DMXB-A | 150 mg (oral) | Human | [¹⁸F]ASEM | 17-49% |
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7-nAChR by an agonist like this compound leads to the opening of its ion channel, allowing an influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades, including the PI3K-Akt pathway, which is involved in promoting cell survival and synaptic plasticity.
References
- 1. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Encenicline
Disclaimer: As of the date of this document, a specific, publicly available, and validated HPLC or mass spectrometry method for the quantification of Encenicline (EVP-6124) has not been identified in the scientific literature. The following application notes and protocols are proposed hypothetical methods based on established bioanalytical techniques for similar small molecule drugs, particularly other nicotinic acetylcholine receptor agonists. These methods are intended to serve as a starting point for researchers and drug development professionals in developing and validating their own assays for this compound.
Introduction
This compound is a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist that has been investigated for the treatment of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed hypothetical protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. Upon binding, it modulates the receptor's activity, influencing downstream signaling cascades that are important for cognitive processes.
Caption: Proposed signaling pathway of this compound via the α7 nAChR.
Method 1: Proposed HPLC-UV Method for this compound Quantification
This method describes a hypothetical isocratic reverse-phase HPLC method with UV detection for the quantification of this compound in human plasma. This approach is suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Nitrogen evaporator
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 50 mM potassium dihydrogen phosphate in water, adjust the pH to 3.5 with orthophosphoric acid, and mix with acetonitrile in a 90:10 (v/v) ratio. Filter and degas before use.
-
Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in mobile phase to create calibration standards ranging from 0.1 to 20 µg/mL.
-
Internal Standard Working Solution: Prepare a 5 µg/mL working solution of the IS in mobile phase.
4. Sample Preparation
-
To 200 µL of plasma sample, add 20 µL of the IS working solution and vortex.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 50 mM KH2PO4 buffer (pH 3.5) (10:90, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 235 nm (hypothetical, based on common chromophores in similar molecules)
-
Column Temperature: 25°C
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Hypothetical Quantitative Data
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Method 2: Proposed LC-MS/MS Method for this compound Quantification
This method outlines a hypothetical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach for the highly sensitive and selective quantification of this compound in human plasma. This is the preferred method for bioanalysis in clinical and preclinical studies.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether
-
Human plasma (drug-free)
2. Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Centrifuge
-
Nitrogen evaporator
3. Preparation of Solutions
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 0.1 to 500 ng/mL.
-
Internal Standard Working Solution: Prepare a 10 ng/mL working solution of this compound-d4 in 50:50 acetonitrile:water.
4. Sample Preparation
-
To 50 µL of plasma sample, add 10 µL of the IS working solution and vortex.
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 500 µL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 80:20 acetonitrile:water.
5. LC-MS/MS Conditions
-
Column: HILIC (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
0-0.5 min: 95% B
-
0.5-2.5 min: 95% to 50% B
-
2.5-3.0 min: 50% B
-
3.0-3.1 min: 50% to 95% B
-
3.1-4.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-d4: Q1 (Precursor Ion+4) -> Q3 (Product Ion) (Note: The exact m/z values would need to be determined by direct infusion of the compound into the mass spectrometer.)
-
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (this compound/Encenicline-d4) against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Hypothetical Quantitative Data
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
| Recovery | > 90% |
| Matrix Effect (%CV) | < 15% |
Conclusion
The provided hypothetical HPLC-UV and LC-MS/MS methods offer robust frameworks for the quantification of this compound in human plasma. The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which are essential for clinical and preclinical pharmacokinetic studies. It is imperative that any method based on these outlines be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the generated data. This includes thorough validation of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Assessing the Influence of Encenicline on Long-Term Potentiation in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Encenicline was developed for the treatment of cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1] Preclinical studies have suggested that α7-nAChR agonists can enhance synaptic plasticity, a cellular correlate of learning and memory.[2] this compound is reported to act as a co-agonist with acetylcholine, sensitizing the α7-nAChR to its natural ligand.[1] This potentiation of the acetylcholine response is thought to underlie its pro-cognitive effects.[3][4]
Data Presentation: Effects of Selective α7-nAChR Agonists on Hippocampal LTP
The following tables summarize quantitative data from studies on selective α7-nAChR agonists, which can be used as a reference for designing experiments with this compound. These agonists have been shown to enhance the magnitude of LTP in hippocampal slices.
| Agonist | Concentration | Animal Model | Hippocampal Region | LTP Induction Protocol | Key Findings | Reference |
| FRM-17848 | 3.16 nM | Rat | CA1 (septo-hippocampal slices) | Theta-burst stimulation (TBS) | Significant enhancement of LTP magnitude 50-60 minutes post-TBS. | |
| SSR180711 | Not specified | Not specified | Not specified | Not specified | Enhanced both early and late phases of LTP in a bell-shaped dose-dependent manner. | |
| PNU-282987 | 0.5 µM | Mouse | Mossy Fiber to CA3 | Not specified | Enhanced evoked excitatory postsynaptic currents (eEPSCs). |
Note: The effects of α7-nAChR agonists can be concentration-dependent and may follow a bell-shaped or inverted U-shaped dose-response curve.
Experimental Protocols
This section provides a detailed methodology for assessing the effects of this compound on LTP in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a rodent (e.g., adult male Wistar rat or C57BL/6 mouse) with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perform decapitation and rapidly dissect the brain.
-
-
Slicing:
-
Immediately immerse the brain in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A typical slicing solution composition is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
Trim the brain to isolate the hippocampus.
-
Cut transverse hippocampal slices (350-400 µm thickness) using a vibratome.
-
-
Recovery:
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. A standard aCSF composition is (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 10 D-Glucose, 1.2 MgSO4, 2.5 CaCl2.
-
Allow slices to recover for at least 1 hour at 32-34°C before transferring to room temperature.
-
Electrophysiological Recording
-
Slice Transfer and Perfusion:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 32-34°C.
-
-
Electrode Placement:
-
Place a stimulating electrode (e.g., bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region.
-
Position a recording electrode (a glass micropipette filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
Drug Application
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in aCSF to the desired final concentrations. It is advisable to test a range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal dose and to account for potential bell-shaped dose-response effects.
-
-
Bath Application:
-
Switch the perfusion to aCSF containing this compound.
-
Allow the drug to perfuse for a sufficient period (e.g., 20-30 minutes) before LTP induction to ensure equilibration in the tissue.
-
LTP Induction and Post-Induction Recording
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
-
Post-Induction Recording:
-
Immediately after TBS, resume baseline stimulation frequency (0.05 Hz).
-
Record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope data to the average baseline value.
-
Compare the degree of potentiation between control (aCSF only) and this compound-treated slices. The magnitude of LTP is typically quantified as the average percentage increase in fEPSP slope during the last 10 minutes of the recording period.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling cascade for this compound-mediated LTP enhancement.
Caption: Step-by-step experimental workflow for LTP studies.
References
- 1. alzforum.org [alzforum.org]
- 2. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Testing Encenicline's Pro-Cognitive Effects in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential pro-cognitive effects in conditions like Alzheimer's disease and schizophrenia.[1][2] The α7 nAChR is a key target in the central nervous system for modulating cognitive processes, including attention, learning, and memory. Preclinical evaluation of compounds like this compound in rodent models is a critical step in drug development. This document provides detailed protocols for three commonly used behavioral assays in mice to assess the pro-cognitive effects of this compound: the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and the Attentional Set-Shifting Task (AST).
This compound is believed to exert its pro-cognitive effects by acting as a co-agonist with acetylcholine (ACh), sensitizing the α7 nAChR to its natural ligand.[3][4] This potentiation of cholinergic signaling is thought to enhance neuronal communication in brain regions crucial for cognition.
Signaling Pathway of this compound
This compound, as a partial agonist of the α7 nAChR, modulates downstream signaling cascades implicated in synaptic plasticity and cell survival. Upon binding to the α7 nAChR, this compound facilitates the influx of calcium ions (Ca2+), which in turn can activate various intracellular signaling pathways.
Behavioral Assays for Pro-Cognitive Effects
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory, particularly recognition memory, in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.
Experimental Workflow:
Experimental Protocol:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material that can be easily cleaned.
-
Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and cannot be easily displaced by the mice.
-
Procedure:
-
Habituation (Day 1): Individually place each mouse in the empty arena for 10 minutes to allow for familiarization with the environment.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the training phase, according to the drug's pharmacokinetic profile.
-
Training (T1) (Day 2): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Testing (T2) (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5 minutes.
-
-
Data Analysis:
-
Exploration is defined as the mouse's nose being in contact with the object or directed at the object within a 2 cm distance.
-
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
Quantitative Data for this compound in Object Recognition Task (in Rats):
Note: The following data is from a study in scopolamine-treated rats, a model of cognitive impairment, and a natural forgetting paradigm.
| Treatment Group | Dose (p.o.) | Scopolamine Challenge | Outcome | Discrimination Index (Mean ± SEM) |
| Vehicle | - | Yes | Impaired Memory | ~0.1 |
| This compound | 0.3 mg/kg | Yes | Restored Memory | ~0.4 |
| Vehicle | - | No (24h delay) | Forgetting | ~0.05 |
| This compound | 0.3 mg/kg | No (24h delay) | Improved Memory | ~0.35 |
Source: Adapted from Prickaerts et al., Neuropharmacology, 2012.[4]
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using distal visual cues.
Experimental Workflow:
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EnVivo Pharmaceuticals Research Shows EVP-6124 Acts as Acetylcholine Co-Agonist [prnewswire.com]
- 4. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Encenicline and its U-Shaped Dose-Response in Cognitive Tasks
Welcome to the technical support center for researchers utilizing encenicline in cognitive function studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on its characteristic U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly EVP-6124) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] Its pro-cognitive effects are believed to stem from its ability to potentiate the response of these receptors to the endogenous neurotransmitter, acetylcholine.[1] Activation of α7-nAChRs is linked to the modulation of neural networks involved in sensory gating, attention, and cognition.[2]
Q2: What is a U-shaped dose-response curve and why is it observed with this compound?
A U-shaped (or inverted U-shaped) dose-response curve is a non-linear relationship where lower doses of a compound elicit a greater effect than both placebo and higher doses. With this compound and other α7-nAChR partial agonists, this phenomenon is frequently observed in cognitive tasks.[2][3] The underlying mechanism is thought to be related to receptor desensitization at higher concentrations, which can diminish the therapeutic effect.
Q3: What are the known downstream signaling pathways activated by this compound?
This compound, through the activation of α7-nAChRs, modulates several intracellular signaling pathways crucial for neuronal function and plasticity. Key pathways include:
-
JAK2-STAT3 Pathway: This pathway is associated with anti-inflammatory and anti-apoptotic effects.
-
ERK1/2-CREB Pathway: Activation of the extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) is critical for synaptic plasticity, learning, and memory.
Data Presentation: Quantitative Dose-Response of this compound
The following tables summarize the dose-dependent effects of this compound on cognitive performance as reported in key clinical and preclinical studies.
Table 1: Clinical Study of this compound in Healthy Volunteers
| Dose (mg) | Cognitive Task | Outcome Measure | Result |
| 1 | Digit Symbol Substitution Test | Change from Baseline | Modest Improvement |
| 3.5 | Digit Symbol Substitution Test | Change from Baseline | Improved Performance |
| 7 | Digit Symbol Substitution Test | Change from Baseline | Significant Improvement |
| 20 | Digit Symbol Substitution Test | Change from Baseline | Maximal Improvement |
| 60 | Digit Symbol Substitution Test | Change from Baseline | Reduced Improvement |
| 180 | Digit Symbol Substitution Test | Change from Baseline | Minimal Improvement |
Source: Adapted from a single ascending-dose study in healthy male volunteers.
Table 2: Phase 2b Study of this compound in Alzheimer's Disease
| Dose (mg/day) | Cognitive Task Battery | Outcome Measure | Result vs. Placebo (P-value) |
| 0.27 | ADAS-Cog-13 | Change from Baseline | Not statistically significant |
| 0.9 | ADAS-Cog-13 | Change from Baseline | Not statistically significant |
| 1.8 | ADAS-Cog-13 | Change from Baseline | Significant Improvement (P<0.05) |
Source: Adapted from a 24-week study in subjects with mild to moderate probable Alzheimer's Disease.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive effects of this compound are provided below.
Novel Object Recognition (NOR) Test in Rats
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
A rectangular arena with non-transparent walls (e.g., 95 cm x 45 cm x 50 cm).
-
Two sets of identical objects (e.g., opaque Perspex pyramids, 10 cm x 10 cm x 6 cm) and a set of novel objects of similar size but different shape and texture.
Procedure:
-
Habituation: On day one, habituate the rats to the empty arena in groups for two 10-minute sessions.
-
Acquisition (Familiarization): On day two, place individual rats in the arena with two identical objects for 3 minutes, or until 20 seconds of active object exploration is achieved.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a 1-hour ITI.
-
Test Session: After the ITI, place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 3 minutes.
-
Data Analysis: Record the time spent exploring each object. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test in Mice
This task assesses hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (e.g., 90-100 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (e.g., 10 cm in diameter) submerged 1 cm below the water surface.
-
Distinct visual cues placed around the room.
Procedure:
-
Habituation: On the first day, allow the mice to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training: For 4-5 consecutive days, conduct 4 trials per day for each mouse.
-
Place the mouse in the water at one of four designated start positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is typically 90 seconds.
-
If the mouse does not find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 30 seconds.
-
-
Probe Trial: On the day after the final acquisition training session, remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60-90 seconds.
-
-
Data Analysis: Record the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial using a video tracking system.
Mandatory Visualizations
Caption: this compound's activation of α7-nAChR and downstream signaling pathways.
Caption: Experimental workflows for NOR and MWM cognitive tasks.
Troubleshooting Guide
Issue 1: High variability in cognitive task performance between subjects.
-
Question: My data shows high inter-individual variability, making it difficult to detect a clear dose-response effect. What could be the cause?
-
Answer:
-
Genetic Variation: Ensure that you are using a genetically homogenous rodent strain.
-
Handling and Stress: Inconsistent handling can lead to stress, which significantly impacts cognitive performance. Implement a standardized handling protocol for all animals.
-
Environmental Factors: Ensure that the testing environment (e.g., lighting, noise levels, and temperature) remains consistent across all experimental sessions.
-
Issue 2: Lack of a discernible U-shaped dose-response curve.
-
Question: I am not observing the expected inverted U-shaped dose-response. Instead, I see a linear or no effect. What should I check?
-
Answer:
-
Dose Range: The selected dose range may be too narrow or may not encompass the optimal dose. Consider expanding the dose range, including both lower and higher concentrations of this compound.
-
Receptor Desensitization: At higher doses, rapid desensitization of α7-nAChRs can occur, masking the pro-cognitive effects. Consider a dosing regimen with longer intervals between administrations to allow for receptor recovery.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species and even individuals. Consider conducting pharmacokinetic studies to correlate plasma and brain concentrations of the drug with behavioral outcomes.
-
Issue 3: Animals are not engaging with the objects in the Novel Object Recognition test.
-
Question: My rodents are showing low exploration times for both the familiar and novel objects. What could be the problem?
-
Answer:
-
Neophobia: The animals may be anxious in the novel environment. Ensure adequate habituation to the testing arena before the acquisition phase.
-
Object Properties: The objects themselves may be aversive to the animals. Use objects made of non-toxic, odorless materials that do not have sharp edges.
-
Lighting Conditions: Bright lighting can be anxiogenic for rodents. Conduct the experiment under dim, indirect lighting.
-
Issue 4: Inconsistent performance in the Morris Water Maze.
-
Question: Some of my animals are floating or using non-spatial strategies to find the platform in the MWM. How can I address this?
-
Answer:
-
Water Temperature: Ensure the water temperature is maintained at a comfortable level (e.g., 21-26°C) to motivate the animals to escape without inducing hypothermia.
-
Cue Salience: The extra-maze cues may not be prominent enough for the animals to learn the platform's location. Use large, high-contrast visual cues placed in fixed locations around the room.
-
Thigmotaxis (Wall-hugging): This can be a sign of anxiety. Ensure proper habituation and consider a pre-training phase with a visible platform to familiarize the animals with the task of escaping the water by climbing onto the platform.
-
References
Encenicline hydrochloride solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of encenicline hydrochloride in DMSO and aqueous buffers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride exhibits high solubility in DMSO and moderate solubility in ethanol, but it is considered insoluble in water.[1][2] For aqueous-based experiments, it is common practice to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.
Q2: What is the recommended solvent for preparing stock solutions of this compound hydrochloride?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound hydrochloride.[1][2] A stock solution of up to 71 mg/mL in fresh, anhydrous DMSO can be achieved.[1]
Q3: Are there any specific tips for preparing a stock solution in DMSO?
A3: Yes, for optimal results, consider the following:
-
Use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound hydrochloride.
-
If the compound does not dissolve readily with vortexing, sonication or gentle warming of the solution can aid dissolution.
-
Once dissolved, it is best practice to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q4: What are the recommended storage conditions for this compound hydrochloride powder and stock solutions?
A4: this compound hydrochloride powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month. The compound is not stable at room temperature as it is hygroscopic and can degrade.
Q5: How can I prepare this compound hydrochloride for in vivo studies?
A5: For in vivo administration, complex solvent systems are typically required due to the poor aqueous solubility of this compound hydrochloride. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil. These formulations have been shown to achieve a solubility of ≥ 2.5 mg/mL. Another option for oral administration is to prepare a homogeneous suspension in CMC-Na.
Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent/System | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 71 mg/mL | 198.71 mM | Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility. |
| DMSO | ≥ 50 mg/mL | 139.94 mM | - |
| Ethanol | 35 mg/mL | 97.95 mM | - |
| Water | Insoluble | - | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.00 mM | A common formulation for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.00 mM | An alternative formulation for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 7.00 mM | An alternative formulation for in vivo studies. |
Molecular Weight of this compound Hydrochloride: 357.3 g/mol
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO at the desired concentration. | - The desired concentration exceeds the solubility limit.- The DMSO has absorbed water.- Insufficient agitation. | - Try preparing a more dilute solution.- Use a fresh, unopened bottle of anhydrous DMSO.- Apply sonication or gentle warming to the solution. Vortex thoroughly. |
| Precipitation occurs when the DMSO stock solution is added to an aqueous buffer. | - The final concentration in the aqueous buffer is above the kinetic solubility limit.- The percentage of DMSO in the final solution is too low. | - Lower the final concentration of the compound.- Increase the percentage of DMSO as a co-solvent, if the experimental system allows. Note that high concentrations of DMSO can be toxic to cells. |
| Inconsistent results in solubility assays. | - Compound degradation due to improper storage or repeated freeze-thaw cycles.- Inaccurate pipetting of stock solution or buffers. | - Prepare fresh stock solutions and aliquot for single use.- Calibrate pipettes regularly and ensure proper technique. |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination in Aqueous Buffer
This protocol is adapted from standard high-throughput kinetic solubility screening methods and is intended to determine the apparent solubility of this compound hydrochloride in a chosen aqueous buffer.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO. This corresponds to approximately 3.57 mg/mL. Ensure the compound is fully dissolved.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 5 µL) of each DMSO stock dilution to the corresponding wells of a new 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations. The final volume in each well is typically 200 µL. This will result in a final DMSO concentration of 2.5%.
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1.5 to 2 hours, to allow for equilibration.
-
Analysis: Measure the absorbance of each well using a UV/Vis microplate reader at the λmax of this compound hydrochloride. The appearance of a precipitate will cause light scattering, which can be detected. The highest concentration that does not show precipitation is considered the kinetic solubility.
Visualizations
Signaling Pathway of this compound
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). Its mechanism of action involves the modulation of calcium-dependent signaling pathways and influencing the release of various neurotransmitters.
Caption: Mechanism of action of this compound at the α7-nAChR.
Experimental Workflow for Kinetic Solubility Assay
The following diagram outlines the key steps in determining the kinetic solubility of a compound like this compound hydrochloride.
Caption: General workflow for a kinetic solubility assay.
References
Encenicline Solution Stability: A Technical Support Resource for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Encenicline in solution for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as EVP-6124, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways. These pathways are involved in crucial neuronal functions, including learning, memory, and attention.
2. What are the recommended storage conditions for this compound hydrochloride powder and stock solutions?
Proper storage is critical to maintain the integrity of this compound. For the solid form (powder), and for stock solutions prepared in dimethyl sulfoxide (DMSO), specific temperature and duration guidelines should be followed.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 1 year |
| Stock Solution in DMSO | -20°C | 1 month |
3. What are the solubility properties of this compound hydrochloride?
This compound hydrochloride exhibits differential solubility in various solvents. It is important to use the appropriate solvent to ensure complete dissolution and avoid precipitation during your experiments.
| Solvent | Solubility |
| DMSO | 71 mg/mL |
| Ethanol | 35 mg/mL |
| Water | Insoluble |
4. How should I prepare this compound solutions for in vitro experiments?
To prepare this compound for in vitro studies, it is recommended to first create a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture media). It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system being studied.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This is a common problem that can often be traced back to the stability of the compound in solution. Here are some potential causes and solutions:
-
Degradation of this compound in working solutions: While stock solutions in DMSO are stable for extended periods when stored correctly, the stability of this compound in aqueous media at physiological temperatures (e.g., 37°C) over the course of a long-term experiment (e.g., 24, 48, 72 hours) is not well-documented in publicly available literature.
-
Recommendation: For long-term experiments, it is advisable to perform a stability study of this compound in your specific experimental medium. This can be done by preparing a solution of this compound in the medium, incubating it under the same conditions as your experiment, and analyzing samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to quantify the amount of remaining this compound.
-
-
Precipitation of this compound in aqueous media: Due to its low aqueous solubility, this compound may precipitate out of solution when the stock solution is diluted into your experimental medium, especially at higher concentrations.
-
Recommendation: Visually inspect your working solutions for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or increasing the percentage of co-solvent (while ensuring it does not exceed a level that is toxic to your cells).
-
-
Improper storage of stock solutions: Frequent freeze-thaw cycles or storing stock solutions at incorrect temperatures can lead to degradation.
-
Recommendation: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store the aliquots at the recommended temperatures (-20°C for short-term and -80°C for long-term storage).
-
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a solution over time. A specific, validated method for this compound is not publicly available; therefore, this serves as a starting point for method development.
-
Preparation of Standards: Prepare a stock solution of this compound hydrochloride in DMSO. From this stock, create a series of calibration standards by diluting with the experimental medium (e.g., cell culture media) to cover a relevant concentration range.
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental medium at the concentration you will be using in your experiments.
-
Divide the solution into aliquots for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubate the aliquots under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
At each time point, take one aliquot and stop any potential degradation by freezing it at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The specific gradient will need to be optimized to achieve good separation of this compound from any potential degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Inject the calibration standards to generate a standard curve. Then, inject the samples from each time point.
-
-
Data Analysis: Quantify the concentration of this compound in each sample using the standard curve. Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the α7 nAChR, leading to cellular responses.
Experimental Workflow for a Long-Term Stability Study
Caption: Workflow for assessing the stability of this compound in solution.
References
Potential off-target effects of Encenicline in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Encenicline in in vitro experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a selective partial agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR). Its primary mechanism involves binding to this receptor to modulate its activity.
Q2: Are there any known significant off-target activities of this compound in vitro?
Q3: My functional assay results with this compound are variable. What could be the cause?
Variability in functional assay results can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and display robust expression of the α7-nAChR.
-
Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before further dilution in assay buffer. Precipitated compound can lead to inaccurate concentrations.
-
Agonist vs. Partial Agonist Activity: As a partial agonist, the observed effect of this compound will depend on the concentration of other agonists present (like acetylcholine in cell culture media) and the level of receptor expression.
-
Assay-Specific Conditions: Factors like incubation time, temperature, and buffer composition can all influence results. Refer to the detailed experimental protocols for standardized conditions.
Q4: I am not observing the expected potentiation of acetylcholine's effect at low concentrations of this compound. What should I check?
-
Concentration Range: Ensure you are testing a sufficiently low concentration range of this compound, as higher concentrations can lead to receptor desensitization.
-
Acetylcholine Concentration: The concentration of acetylcholine used will significantly impact the degree of potentiation observed. A full dose-response curve of acetylcholine should be established to determine the optimal concentration for potentiation studies.
-
Receptor Desensitization: Pre-incubation with higher concentrations of this compound may cause receptor desensitization, masking any potentiating effects. Minimize pre-incubation times where possible.
Troubleshooting Guides
Issue 1: Inconsistent Binding Affinity (Ki) Values in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Aliquot and store the radioligand as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Incorrect Protein Concentration | Perform a protein quantification assay (e.g., BCA) on your membrane preparations to ensure consistent protein input across experiments. |
| Non-Specific Binding Too High | Optimize the concentration of the competing non-labeled ligand. Consider using a different non-labeled ligand or adding a blocking agent like BSA to the assay buffer. |
| Assay Not Reaching Equilibrium | Increase the incubation time to ensure the binding reaction has reached equilibrium. This is particularly important for high-affinity ligands. |
| Compound Adsorption | Use low-binding plates and pipette tips to minimize the loss of this compound due to adsorption to plastic surfaces. |
Issue 2: Unexpected Results in hERG Automated Patch Clamp Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect compound solutions for any signs of precipitation. If observed, prepare fresh solutions and consider using a lower top concentration. |
| "Sticky" Compound Effects | This compound's chemical properties may lead to it "sticking" to the fluidics of the automated patch clamp system. Incorporate more frequent and rigorous wash steps between compound applications. |
| Cell Health and Seal Resistance | Only use cells with high membrane resistance (GΩ seal) for recordings to ensure data quality. Monitor cell viability throughout the experiment. |
| Voltage Protocol | Ensure the voltage protocol is appropriate for measuring hERG channel activity and is consistent across all experiments. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's in vitro activity. It is important to note that a comprehensive off-target screening panel is not publicly available.
| Target | Assay Type | Species | Value | Units |
| α7 nAChR | Radioligand Binding | Not Specified | 10 | Ki (nM) |
| 5-HT3 Receptor | Functional Inhibition | Not Specified | 10 | IC50 (nM) |
| 5-HT2B Receptor | Functional Antagonism | Rat | 16 | IC50 (µM) |
Key Experimental Protocols
Radioligand Binding Assay for Off-Target GPCRs
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and varying concentrations of this compound (or a reference compound).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
-
Acetylcholinesterase (AChE) Inhibition Assay (Fluorometric)
-
Objective: To determine the IC50 value of this compound for the inhibition of acetylcholinesterase activity.
-
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, a fluorogenic substrate (e.g., a choline-based substrate that generates a fluorescent product upon enzymatic reaction), and this compound at various concentrations.
-
Assay Setup: In a 96-well black plate, add the AChE enzyme solution.
-
Compound Addition: Add the different concentrations of this compound or a reference inhibitor to the wells.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
hERG Channel Block Assay (Automated Patch Clamp)
-
Objective: To assess the potential of this compound to block the hERG potassium channel, a key indicator of cardiac liability.
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Cell Preparation: Prepare a single-cell suspension for use in the automated patch clamp system.
-
Automated Patch Clamp Procedure:
-
Cells are captured on a planar patch clamp chip.
-
A whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
A stable baseline current is recorded.
-
Increasing concentrations of this compound are applied to the cells.
-
The effect of each concentration on the hERG current is recorded.
-
-
Data Analysis: Measure the peak tail current at each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Cytochrome P450 (CYP) Inhibition Assay (In Vitro)
-
Objective: To determine the potential of this compound to inhibit the major drug-metabolizing CYP450 isoforms.
-
Methodology:
-
System Preparation: Use human liver microsomes as the source of CYP enzymes.
-
Incubation Mixture: For each CYP isoform to be tested, prepare an incubation mixture containing human liver microsomes, a specific probe substrate for that isoform, and a range of concentrations of this compound.
-
Reaction Initiation: Add a cofactor mixture (e.g., NADPH) to initiate the metabolic reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to a vehicle control. Determine the IC50 value for each CYP isoform.
-
Visualizations
Managing gastrointestinal side effects of Encenicline in animal studies
Disclaimer: Development of Encenicline was halted due to serious gastrointestinal (GI) side effects in human clinical trials. Publicly available preclinical data detailing these specific adverse events in animal models is limited. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for anticipating, identifying, and managing potential GI side effects during animal studies based on this compound's mechanism of action and clinical observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the gastrointestinal system?
This compound (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] These receptors are not only present in the central nervous system but are also widely distributed throughout the enteric nervous system (ENS), which governs gut function.[2][3] Activation of α7-nAChRs in the gut can modulate inflammation and motility.[3][4] While some studies show α7-nAChR activation can be protective and anti-inflammatory in models of colitis, clinical data from this compound trials revealed significant adverse GI effects, suggesting that its impact on gut physiology is complex.
Q2: What specific GI side effects were observed in human clinical trials of this compound?
The GI side effects of this compound appeared to differ significantly depending on the patient population.
-
In Alzheimer's Disease (AD) Trials: "A small number of serious gastrointestinal (GI) safety events" were reported in Phase III trials involving an elderly population (average age of 75), which led the FDA to place the trials on clinical hold. The specific nature of these serious events is not detailed in publicly available documents.
-
In Schizophrenia Trials: In studies with younger patients, the side effects were less severe. One Phase III trial noted that "mild constipation was most frequent." Another Phase II study reported low incidences of nausea, constipation, and diarrhea across placebo and this compound groups.
Q3: Based on the clinical data, what GI side effects should I be most vigilant for in my animal studies?
Researchers should monitor for a range of potential effects, with particular attention to:
-
Changes in Bowel Motility: Look for signs of both constipation (reduced fecal output, harder pellets) and diarrhea.
-
Nausea and Emesis (Vomiting): In species capable of vomiting (e.g., ferrets, shrews), monitor for retching and vomiting episodes. In rodents, which cannot vomit, look for surrogate behaviors like pica (consumption of non-nutritive substances like kaolin clay).
-
General Morbidity: Monitor for signs of abdominal discomfort, changes in posture, reduced food and water intake, and weight loss, which can be indirect indicators of GI distress.
Q4: Which animal models are appropriate for studying these potential side effects?
The choice of model depends on the specific GI effect being investigated:
-
Rodents (Rats, Mice): Ideal for studying effects on gastric emptying and intestinal transit (constipation/diarrhea). They can also be used to assess nausea-like behavior (pica).
-
Ferrets: Considered the "gold standard" for studying drug-induced emesis (nausea and vomiting) due to their robust emetic reflex.
-
Musk Shrews (Suncus murinus): A smaller, efficient model also used for emesis research, which is sensitive to various emetic stimuli.
Troubleshooting Guides
Issue 1: Observing Constipation or Diarrhea in Rodent Studies
Troubleshooting Steps:
-
Quantify Fecal Output: Isolate animals in metabolic cages to accurately count and weigh fecal pellets over a defined period (e.g., 24 hours). Compare results between this compound-treated and vehicle control groups.
-
Assess Pellet Morphology: Note the consistency and moisture content of fecal pellets. Hard, dry pellets suggest constipation, while unformed, wet stools indicate diarrhea.
-
Conduct a Gastrointestinal Transit Assay: Use a non-absorbable marker (e.g., carmine red or charcoal meal) to measure the time it takes for the marker to appear in the feces or to travel a certain distance along the GI tract. A delay suggests constipation, while accelerated transit suggests a pro-diarrheal effect.
-
Evaluate Gastric Emptying: Altered gastric emptying can contribute to other GI symptoms. A specific assay (see Experimental Protocols) can determine if this compound is delaying or accelerating the stomach's emptying rate.
-
Dose-Response Relationship: Determine if the observed effect is dose-dependent. Testing a range of doses can help establish a therapeutic window with minimal GI effects.
Issue 2: Suspected Nausea or Emesis
Troubleshooting Steps:
-
Select an Appropriate Model: If emesis is a primary concern, use a species with an emetic reflex like the ferret or musk shrew.
-
Direct Observation (Emetic Species): Following administration of this compound, continuously observe animals (e.g., for 4-6 hours) via video recording. Quantify the number of retches (rhythmic abdominal contractions without expulsion) and vomits (forceful expulsion of gastric contents).
-
Assess Nausea-like Behavior (Rodents):
-
Pica Model: Provide animals with a non-nutritive food source like kaolin clay in addition to their regular chow. An increase in kaolin consumption in the this compound group compared to controls is an indicator of nausea.
-
Conditioned Taste Aversion (CTA): This model can also be used as a surrogate for nausea.
-
-
Monitor Food Intake and Body Weight: A significant reduction in food consumption and subsequent weight loss can be strong, albeit non-specific, indicators of nausea and GI malaise.
-
Consider Co-Medication: In advanced studies, investigate if co-administration of standard anti-emetic or pro-motility agents can mitigate the observed side effects, although this can confound the primary study endpoints.
Data Presentation
Table 1: Summary of Gastrointestinal Adverse Events for this compound in a Phase II Schizophrenia Clinical Trial
| Adverse Event | Placebo (n=105) | This compound 0.27 mg (n=106) | This compound 0.9 mg (n=106) |
| Nausea | 1 (0.9%) | 4 (3.8%) | 5 (4.8%) |
| Constipation | 0 (0.0%) | 2 (1.9%) | 0 (0.0%) |
| Diarrhea | 2 (1.9%) | 1 (1.0%) | 1 (1.0%) |
Source: Adapted from a 2015 study on cognitive impairment in schizophrenia.
Note: This data is from a human clinical trial and may not directly predict the incidence or severity of side effects in preclinical animal models. It is provided to guide researchers on potential adverse events to monitor.
Experimental Protocols
Protocol 1: Rat Whole Gut Transit Assay (Charcoal Meal Method)
-
Acclimatization: House male Sprague-Dawley rats individually and allow them to acclimate for at least 7 days.
-
Fasting: Fast animals for 18-24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or via the desired experimental route.
-
Marker Administration: 30-60 minutes after drug administration, administer a 10% charcoal suspension in 5% gum acacia solution (e.g., 10 mL/kg, p.o.).
-
Observation: Return animals to their cages (with bedding removed) and monitor for the appearance of the first black, charcoal-containing fecal pellet. The time from charcoal administration to the appearance of this pellet is the whole gut transit time.
-
Data Analysis: Compare the mean transit time between the this compound and vehicle groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Ferret Emesis Assessment
-
Acclimatization: House male ferrets individually in observation cages (e.g., clear perspex) and allow them to acclimate for several days.
-
Fasting: Fast animals overnight prior to the study, with free access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, s.c., or oral, p.o.).
-
Observation Period: Immediately place the ferret back into the observation cage and begin video recording. Observe continuously for a 4-hour period.
-
Data Collection: A trained observer should review the video recordings to quantify the following:
-
Latency to the first retch/vomit.
-
Total number of retches.
-
Total number of vomits (emetic episodes).
-
-
Positive Control: To validate the model, a separate group of animals can be treated with a known emetogen like cisplatin (e.g., 10 mg/kg, i.v.).
-
Data Analysis: Compare the incidence and frequency of emesis between the this compound and vehicle groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound at an enteric neuron terminal.
Caption: Experimental workflow for the rat gastrointestinal transit assay.
Caption: Experimental workflow for assessing the emetic potential of this compound in ferrets.
References
- 1. alzforum.org [alzforum.org]
- 2. Changes in Nicotinic Neurotransmission during Enteric Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Involvement in Inflammatory Bowel Disease and Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Interspecies Differences in Encenicline's Blood-Brain Barrier Penetration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the blood-brain barrier (BBB) penetration of Encenicline. The following question-and-answer format addresses common challenges and queries related to interspecies variability in its central nervous system (CNS) uptake.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significantly different brain-to-plasma ratios for this compound in our rat and pig models. Is this expected?
A1: Yes, this is an expected finding. Preclinical studies have demonstrated notable interspecies differences in the BBB penetration of this compound. In rats, this compound has shown good brain penetration, with brain-to-plasma ratios of approximately 2 between 1 and 4 hours and increasing to 5 at 8 hours after oral administration. Conversely, in vivo positron emission tomography (PET) imaging studies in pigs have indicated limited α7-nAChR occupancy in the brain at a dose that produces substantial occupancy with other compounds, suggesting poorer BBB penetration in this species. This highlights the critical need to evaluate BBB penetration in multiple species during preclinical development.
Q2: My in vitro BBB model (e.g., Caco-2, MDCK) suggests good permeability for this compound, but my in vivo rodent data shows lower than expected brain concentrations. What could be the issue?
A2: This discrepancy can arise from several factors:
-
Active Efflux Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are not always adequately expressed or functional in in vitro models. These transporters actively pump the drug out of the brain, reducing its net concentration.
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of this compound available to cross the BBB. Ensure your in vitro model accounts for or that you have measured the unbound fraction in plasma.
-
Metabolism: this compound could be metabolized at the BBB or within the brain parenchyma, leading to lower concentrations of the parent compound.
Troubleshooting Steps:
-
Assess Efflux Liability: Conduct in vitro experiments using cell lines overexpressing human and the specific species' P-gp and BCRP transporters to determine if this compound is a substrate.
-
Measure Plasma and Brain Protein Binding: Determine the unbound fraction of this compound in plasma and brain homogenate for the species you are studying.
-
Investigate CNS Metabolism: Analyze brain homogenates for the presence of this compound metabolites.
Q3: We are planning a study in non-human primates. What is known about this compound's BBB penetration in monkeys?
A3: Currently, there is a lack of publicly available quantitative data specifically detailing the brain-to-plasma ratio or Kp,uu of this compound in non-human primates. Given the observed differences between rats and pigs, it is crucial to experimentally determine its BBB penetration in monkeys rather than extrapolating from other species.
Q4: Is there any data on this compound's ability to cross the human BBB?
A4: There is no documented evidence from publicly available resources that definitively demonstrates the ability of this compound to cross the blood-brain barrier in humans[1]. This represents a significant data gap and was a potential contributing factor to its clinical trial outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on this compound's BBB penetration across different species.
Table 1: In Vivo Brain-to-Plasma Concentration Ratios of this compound
| Species | Dosage | Time Point | Brain-to-Plasma Ratio | Reference |
| Rat | 0.3 mg/kg (oral) | 1 - 4 hours | ~ 2 | [1] |
| Rat | 0.3 mg/kg (oral) | 8 hours | ~ 5 | [1] |
Table 2: Qualitative Assessment of this compound Brain Penetration
| Species | Method | Observation | Implication | Reference |
| Pig | PET Imaging | Limited α7-nAChR occupancy | Suggests poor brain penetration compared to rats | [1] |
| Human | Literature Review | No documented evidence of BBB penetration | Significant data gap for clinical translation | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Brain-to-Plasma Ratio Determination in Rodents
This protocol provides a representative method for determining the brain-to-plasma concentration ratio (Kp) of a small molecule CNS drug like this compound in rodents.
1. Animal Dosing and Sample Collection:
-
Animals: Use adult male Sprague-Dawley rats (250-300g). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Administer this compound at the desired dose and route (e.g., 1 mg/kg, oral gavage).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, and 8 hours) post-dose, anesthetize the animals (e.g., with isoflurane).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Brain Collection: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain, rinse with cold saline, blot dry, and record the wet weight.
2. Sample Processing:
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Brain Homogenization: Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4) using a mechanical homogenizer on ice.
3. Bioanalysis (LC-MS/MS):
-
Sample Extraction:
-
To a known volume of plasma and brain homogenate (e.g., 50 µL), add a protein precipitation solvent (e.g., 200 µL of acetonitrile) containing a suitable internal standard.
-
Vortex thoroughly to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate matrices.
-
Generate calibration curves in the respective blank matrix for accurate quantification.
-
4. Data Analysis:
-
Calculate Brain Concentration:
-
Brain Concentration (ng/g) = (Concentration in homogenate (ng/mL) x Volume of homogenate (mL)) / Weight of brain tissue (g)
-
-
Calculate Brain-to-Plasma Ratio (Kp):
-
Kp = Brain Concentration (ng/g) / Plasma Concentration (ng/mL)
-
Note: It is assumed that the density of the brain is approximately 1 g/mL.
Visualizations
Caption: Workflow for determining the in vivo brain-to-plasma ratio.
Caption: Troubleshooting logic for in vitro vs. in vivo discrepancies.
References
Technical Support Center: Interpreting Variable Results in Encenicline Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Encenicline. Our goal is to help you navigate the complexities of interpreting variable results in behavioral studies and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly EVP-6124) is a selective partial agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR).[1] Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels highly permeable to calcium.[2][3][4] This activation is thought to modulate downstream signaling pathways involved in learning, memory, and attention.[5]
Q2: Why are there discrepancies between the Phase II and Phase III clinical trial results for this compound?
While Phase II trials showed promising pro-cognitive effects in patients with schizophrenia and Alzheimer's disease, the larger Phase III trials failed to meet their primary endpoints. Several factors may have contributed to this variability, including:
-
Placebo Effect: A higher than anticipated placebo response was observed in some cognitive assessments.
-
Learning Effects: Repeated cognitive testing in the Phase III trials may have led to practice effects, masking the true drug effect.
-
Patient Adherence: Non-adherence to the treatment regimen can significantly impact study outcomes.
-
Gastrointestinal Side Effects: Severe gastrointestinal adverse events were reported in the Phase III trials, which may have confounded the cognitive results.
Q3: What are the known downstream signaling pathways activated by this compound?
Activation of α7-nAChRs by agonists like this compound leads to an influx of calcium ions. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of:
-
Calmodulin-dependent protein kinase II (CaMKII)
-
Mitogen-activated protein kinase (MAPK) pathway , including p38 MAPK and MEK1/2.
-
Extracellular signal-regulated kinase (ERK)
-
cAMP response element-binding protein (CREB)
The phosphorylation of CREB is a critical step in synaptic plasticity and the formation of long-term memories.
Troubleshooting Guide: Variable Results in Preclinical Behavioral Studies
Variability in animal behavioral studies is a common challenge. Below are specific issues you might encounter when working with this compound and potential troubleshooting steps.
Issue 1: High variability in cognitive performance within the this compound-treated group.
-
Potential Cause: Inconsistent Drug Administration and Pharmacokinetics.
-
Troubleshooting:
-
Ensure precise and consistent oral gavage technique.
-
Verify the formulation of this compound for stability and homogeneity.
-
Consider potential sex differences in pharmacokinetics, as female subjects have shown higher exposure.
-
Measure plasma and brain concentrations of this compound to correlate with behavioral outcomes.
-
-
-
Potential Cause: Environmental Stressors.
-
Troubleshooting:
-
Acclimate animals to the testing room and equipment for a sufficient period before starting the experiment.
-
Handle animals consistently and gently to minimize stress.
-
Maintain a stable and controlled environment (e.g., temperature, humidity, light/dark cycle, noise levels).
-
-
-
Potential Cause: Animal-Specific Factors.
-
Troubleshooting:
-
Use animals of a consistent age, sex, and genetic background.
-
Randomize animals to treatment groups to avoid bias.
-
Ensure animals are in good health and free from any underlying conditions that could affect cognitive function.
-
-
Issue 2: Lack of a clear dose-response relationship.
-
Potential Cause: U-shaped Dose-Response Curve.
-
Troubleshooting:
-
Test a wider range of doses, including lower and higher concentrations than initially planned. α7-nAChR agonists can sometimes exhibit a biphasic or U-shaped dose-response curve.
-
Consult preclinical data for effective dose ranges in similar behavioral paradigms. For example, in the novel object recognition task in rats, this compound at 0.3 mg/kg (p.o.) has been shown to be effective.
-
-
-
Potential Cause: Receptor Desensitization.
-
Troubleshooting:
-
Be aware that prolonged or high-concentration exposure to α7-nAChR agonists can lead to receptor desensitization, which may reduce the therapeutic effect.
-
Consider the timing of drug administration relative to the behavioral testing to capture the optimal therapeutic window.
-
-
Issue 3: this compound fails to reverse cognitive deficits induced by a pharmacological challenge (e.g., scopolamine).
-
Potential Cause: Insufficient Dose of this compound or Challenger.
-
Troubleshooting:
-
Ensure the dose of the cognitive disruptor (e.g., scopolamine) is sufficient to induce a reliable deficit.
-
Titrate the dose of this compound to find the optimal concentration for reversing the deficit. Preclinical studies have shown that 0.3 mg/kg (p.o.) of this compound can reverse scopolamine-induced memory impairment in rats.
-
-
-
Potential Cause: Mismatch in the Mechanism of Action.
-
Troubleshooting:
-
Confirm that the cognitive deficit induced by the challenger is mechanistically relevant to the therapeutic action of this compound. Scopolamine, a muscarinic antagonist, induces a cholinergic deficit that is a relevant model for testing pro-cholinergic compounds like this compound.
-
-
Quantitative Data from this compound Studies
The following tables summarize key quantitative data from preclinical and clinical studies with this compound.
Table 1: Preclinical Efficacy of this compound in the Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |
| Vehicle + Scopolamine | - | Memory Impairment | |
| This compound + Scopolamine | 0.3 | Significant reversal of memory impairment | |
| Donepezil (sub-efficacious) | 0.1 | No improvement in memory | |
| This compound (sub-efficacious) | 0.03 | No improvement in memory | |
| This compound + Donepezil (sub-efficacious doses) | 0.03 + 0.1 | Full restoration of memory function |
Table 2: Clinical Efficacy of this compound in Patients with Schizophrenia (Phase II)
| Treatment Group | Dose | Primary Endpoint (CogState OCI) | Secondary Endpoints | Reference |
| Placebo | - | Baseline | - | |
| This compound | 0.27 mg | Significant improvement (p=0.034) | Trend towards improvement | |
| This compound | 0.9 mg | Not statistically significant | Significant improvement in SCoRS (p=0.011) and PANSS Negative Subscale (p=0.028) |
Detailed Experimental Protocols
Below are detailed methodologies for two key behavioral assays used to evaluate the cognitive effects of this compound.
Novel Object Recognition (NOR) Task
Objective: To assess short-term recognition memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to explore the empty arena for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate a Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various extra-maze cues (e.g., posters with different shapes) placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water at one of four randomly selected starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60-90 seconds).
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to learn its location relative to the extra-maze cues.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length to find the platform across training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant (i.e., spending more time there than in other quadrants) indicates spatial memory retention.
Visualizations
This compound's Mechanism of Action and Downstream Signaling
Caption: this compound activates α7-nAChR, leading to a signaling cascade that promotes synaptic plasticity.
Troubleshooting Workflow for Variable Behavioral Results
Caption: A systematic workflow for troubleshooting sources of variability in behavioral experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Encenicline and Receptor Desensitization
This guide is intended for researchers, scientists, and drug development professionals working with Encenicline. It provides troubleshooting advice and answers to frequently asked questions regarding the common experimental challenge of α7 nicotinic acetylcholine receptor (nAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (formerly EVP-6124) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR)[1][2][3]. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist, like acetylcholine (ACh)[4]. Its intended therapeutic action was to enhance cognitive function in conditions like Alzheimer's disease and schizophrenia by modulating cholinergic neurotransmission[2]. This compound is thought to prime the α7 receptor, increasing its sensitivity to the endogenous neurotransmitter acetylcholine.
Q2: What is receptor desensitization in the context of α7 nAChRs?
Receptor desensitization is a phenomenon where a receptor's response to a ligand diminishes following prolonged or repeated exposure. For ligand-gated ion channels like the α7 nAChR, continuous exposure to an agonist causes the channel to enter a prolonged, non-conducting (desensitized) state, even while the agonist remains bound. This is a fundamental property of nicotinic receptors and a critical factor in designing experiments and therapeutic strategies. The recovery from this desensitized state can be slow and ligand-dependent.
Q3: How does this compound's partial agonism contribute to receptor desensitization?
As a partial agonist, this compound binds to and activates the α7 nAChR, but it also induces a state of desensitization, similar to full agonists like nicotine. The transient activation is followed by a longer-lasting desensitized state, which can inhibit the receptor from responding to subsequent applications of other agonists. This dual action of activation followed by prolonged desensitization is a key characteristic that can complicate experimental results if not properly controlled.
Q4: Did receptor desensitization play a role in this compound's clinical trial outcomes?
While this compound showed promise in early phase trials, it ultimately failed to meet primary endpoints in larger Phase III studies for schizophrenia and Alzheimer's disease. The trials were also halted due to serious gastrointestinal side effects. While the exact reasons for failure are complex, challenges in drug development for α7-nAChR agonists include receptor desensitization, which can limit the therapeutic window and contribute to a disconnect between preclinical promise and clinical efficacy. Optimizing dosing to balance receptor activation against desensitization is a significant hurdle for this class of drugs.
Troubleshooting Guide for In Vitro Experiments
Q1: I'm observing a diminished or absent response to a full agonist (e.g., ACh) after applying this compound. Is this expected?
A: Yes, this is a very common and expected observation. It is likely due to this compound-induced receptor desensitization. Pre-application of this compound will shift a significant population of α7 nAChRs into a desensitized state, rendering them unresponsive to a subsequent application of a full agonist.
Troubleshooting Steps:
-
Washout Period: Ensure you are using a sufficiently long washout period (e.g., >5 minutes) after this compound application to allow receptors to recover from the desensitized state. The recovery time can be significantly longer than for the natural ligand, ACh.
-
Concentration Control: You may be using too high a concentration of this compound. A lower concentration might prime the receptor without causing overwhelming desensitization. Perform a dose-response curve for this compound's desensitizing effect.
-
Experimental Design: Design your experiment to measure the desensitization itself. Use a two-pulse protocol where the first pulse of this compound is used to induce desensitization, and a second pulse of a full agonist is used to measure the extent of recovery after a variable time interval.
Q2: My results show high variability between wells/experiments when using this compound. What are the potential causes?
A: High variability can stem from several factors beyond receptor kinetics.
Troubleshooting Steps:
-
Reagent Consistency: Prepare fresh buffers and drug dilutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Cell Culture Conditions: Ensure consistent cell passage number, density, and health. α7 nAChR expression levels can vary significantly with cell culture conditions.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for dose-response curves, can introduce significant error. Calibrate your pipettes regularly.
-
Incubation Times: Maintain precise and consistent incubation times for drug application and washout steps across all experiments.
Q3: The signal-to-noise ratio in my calcium flux assay is poor when testing this compound. How can I improve it?
A: A low signal-to-noise ratio can obscure the relatively small response generated by a partial agonist.
Troubleshooting Steps:
-
Optimize Protein Concentration: In membrane-based assays, titrate the amount of membrane protein to find an optimal concentration that maximizes the specific binding window.
-
Use a Positive Allosteric Modulator (PAM): Consider using a Type II PAM like PNU-120596. These compounds can reactivate desensitized receptors and potentiate the response to agonists, significantly amplifying the signal from this compound and making it easier to measure.
-
Check Assay Plate Compatibility: Ensure the microplate type is appropriate for your assay. For fluorescence polarization assays, for example, using the wrong type of plate (e.g., white plates) can lead to high background.
-
Instrument Settings: Verify that your plate reader or recording equipment is set up with the optimal gain and filter settings for your specific fluorophore or assay.
Quantitative Data Summary
The following tables provide a summary of key pharmacological parameters for this compound and illustrative data from a hypothetical desensitization experiment.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species / System | Reference |
|---|---|---|---|
| Binding Target | α7 Nicotinic Acetylcholine Receptor | Human | |
| Action | Partial Agonist | Human | |
| Maximal Response (vs ACh) | ~54% (relative to Nicotine) | Human α7 nAChR | |
| EC50 | ~66 µM (Nicotine for comparison) | Human α7 nAChR |
| Clinical Dose Range | 0.27 mg - 3 mg / day | Human | |
Table 2: Example Data from a Two-Pulse Desensitization Assay (Illustrative data based on expected outcomes)
| Pre-treatment (Pulse 1) | Washout Time | Agonist (Pulse 2) | Peak Response (% of Control) |
|---|---|---|---|
| Buffer Control | 5 min | 100 µM ACh | 100% |
| 10 µM this compound | 1 min | 100 µM ACh | 15% |
| 10 µM this compound | 5 min | 100 µM ACh | 45% |
| 10 µM this compound | 10 min | 100 µM ACh | 78% |
Experimental Protocols
Protocol: Assessing this compound-Induced Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to quantify the extent and time course of α7 nAChR desensitization induced by this compound.
1. Oocyte Preparation:
-
Harvest and prepare Stage V-VI Xenopus laevis oocytes.
-
Inject each oocyte with 5-20 ng of human α7 nAChR cRNA. Co-inject with RIC-3 cRNA to enhance receptor expression.
-
Incubate oocytes for 2-5 days at 18°C in Barth's solution.
2. Electrophysiology Setup:
-
Place an oocyte in the recording chamber perfused with Ringer's solution.
-
Impale the oocyte with two glass electrodes (0.5-2 MΩ resistance) filled with 3M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
3. Desensitization Protocol (Two-Pulse):
-
Initial Control: Apply a 2-second pulse of a saturating concentration of acetylcholine (ACh, e.g., 300 µM) to establish the maximal control response. Follow with a 5-minute washout with Ringer's solution. Repeat until a stable response is achieved.
-
Induction of Desensitization: Apply a 30-second pulse of this compound (e.g., 10 µM).
-
Washout/Recovery: Perfuse the chamber with Ringer's solution for a variable time interval (e.g., 1, 2, 5, 10 minutes). This is the recovery period.
-
Test Pulse: After the recovery period, apply a second 2-second pulse of 300 µM ACh to measure the recovered receptor response.
-
Full Recovery: Allow for a long washout period (>10 minutes) to ensure full recovery before testing the next condition.
4. Data Analysis:
-
Measure the peak amplitude of the inward current for both the control and test ACh pulses.
-
Calculate the recovered response as a percentage of the initial control response: (Test Pulse Amplitude / Control Pulse Amplitude) * 100.
-
Plot the percent recovery as a function of the washout time to determine the time course of recovery from desensitization.
Visualizing this compound's Action at the α7 nAChR
The following diagram illustrates the sequence of states the α7 nAChR undergoes upon binding with this compound, from initial activation to the subsequent, more stable desensitized state.
References
Technical Support Center: Analysis of Encenicline in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical challenges associated with measuring Encenicline in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological matrices?
A1: The most common and robust analytical method for quantifying this compound in biological samples such as plasma, blood, and tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of this compound typically found in pharmacokinetic studies.
Q2: What are the primary challenges encountered when developing an LC-MS/MS method for this compound?
A2: Researchers may face several challenges, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Analyte Stability: this compound may be susceptible to degradation under certain storage and handling conditions, such as temperature fluctuations (freeze-thaw cycles) and prolonged exposure to ambient temperatures.
-
Low Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation can result in low recovery and poor sensitivity.
-
Metabolite Interference: this compound is metabolized in the body, and its metabolites may interfere with its quantification if they are not chromatographically separated.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound, it is recommended to store biological samples (e.g., plasma, serum) at -80°C for long-term storage. For short-term storage, samples should be kept at or below 4°C. It is crucial to minimize freeze-thaw cycles, as this can lead to degradation of the analyte.[1][2][3]
Q4: How can matrix effects be minimized in the analysis of this compound?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use of appropriate sample cleanup techniques like solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize for matrix effects.[5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptoms:
-
Low signal intensity for the analyte.
-
Poor sensitivity of the assay.
-
Inability to reach the desired lower limit of quantification (LLOQ).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and centrifugation. Consider performing the precipitation at a low temperature to enhance protein removal. |
| Suboptimal Solid-Phase Extraction (SPE) Method | Evaluate different SPE sorbents (e.g., reversed-phase, mixed-mode). Optimize the wash and elution steps to ensure that this compound is retained on the sorbent during washing and efficiently eluted. |
| Analyte Adsorption | This compound may adsorb to glass or certain types of plastic surfaces. Use low-protein-binding collection tubes and autosampler vials. |
| Incorrect pH during Extraction | The pH of the sample can significantly impact the extraction efficiency of this compound. Adjust the pH of the sample to ensure that this compound is in a neutral form for reversed-phase extraction. |
Issue 2: High Variability in Results
Symptoms:
-
Poor precision (high coefficient of variation, %CV) for quality control samples.
-
Inconsistent results between replicate injections.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that all samples, calibrators, and QCs are treated identically. Use automated liquid handling systems for sample preparation if available to improve consistency. |
| Analyte Instability | Bench-top instability: Keep samples on ice or at 4°C during processing. Freeze-thaw instability: Aliquot samples before freezing to avoid multiple freeze-thaw cycles. Conduct formal stability studies to determine the extent of degradation under different conditions. |
| Matrix Effects | As described in the FAQs, employ strategies to mitigate matrix effects, such as using a stable isotope-labeled internal standard and optimizing sample cleanup. |
| LC-MS/MS System Issues | Check for fluctuations in pump pressure, which could indicate a leak or a problem with the column. Ensure the mass spectrometer is properly tuned and calibrated. |
Data Presentation
Table 1: Illustrative Recovery of this compound using Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | %CV (n=6) |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 |
| Protein Precipitation (Methanol) | 82.1 | 9.2 |
| Solid-Phase Extraction (C18) | 94.5 | 4.1 |
| Solid-Phase Extraction (Mixed-Mode) | 96.8 | 3.5 |
Table 2: Illustrative Stability of this compound in Human Plasma
| Storage Condition | Duration | Mean Stability (%) |
| Bench-top (Room Temperature) | 4 hours | 98.5 |
| Bench-top (Room Temperature) | 24 hours | 89.1 |
| 4°C | 48 hours | 99.2 |
| -80°C | 1 month | 99.5 |
| -80°C | 6 months | 97.8 |
| Three Freeze-Thaw Cycles | - | 96.4 |
Experimental Protocols
Detailed LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with an appropriate concentration of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95-5% B
-
4.0-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
This compound: Q1 359.1 -> Q3 126.1
-
This compound-d4 (IS): Q1 363.1 -> Q3 130.1
-
Visualizations
Caption: Signaling pathway of this compound as a partial agonist of the α7-nAChR.
Caption: Experimental workflow for the quantification of this compound in biological samples.
References
- 1. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 3. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Encenicline versus other alpha-7 nAChR agonists like GTS-21
A Comparative Guide to Encenicline and GTS-21: α7 Nicotinic Acetylcholine Receptor Agonists
Introduction
This compound (formerly EVP-6124) and GTS-21 (also known as DMXB-Anabaseine) are both selective agonists of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognitive functions.[1][2] Their pro-cognitive potential has led to their investigation as therapeutic agents for cognitive impairment in neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This guide provides a detailed comparison of their pharmacological profiles, clinical trial data, and underlying mechanisms of action, supported by experimental data and methodologies.
Pharmacological Profile
This compound and GTS-21 exhibit distinct profiles in their interaction with the α7 nAChR and other nicotinic receptor subtypes.
Table 1: Comparative Pharmacodynamics of this compound and GTS-21
| Parameter | This compound | GTS-21 |
| Mechanism of Action | Partial agonist at α7 nAChR[1] | Partial agonist at α7 nAChR |
| Binding Affinity (Ki) | ~10 nM for human α7 nAChR | Not specified in the provided results |
| Functional Potency (EC50) | Not specified in the provided results | Not specified in the provided results |
| Selectivity | Selective for α7 nAChR | Also binds to α4β2 nAChRs |
| Receptor Interaction | Primes the α7 receptor to enhance its response to acetylcholine | Activates the α7 nAChR |
Table 2: Comparative Pharmacokinetics of this compound and GTS-21
| Parameter | This compound | GTS-21 |
| Administration | Oral | Oral |
| Half-life (t1/2) | 50-65 hours in humans | ~1 hour in humans |
| Bioavailability | Not specified in the provided results | 23% in rats, 27% in dogs |
| Cmax | Dose-proportional increases (0.59-100 ng/mL over 1-180 mg dose range) | Dose-related increases |
| Tmax | Not specified in the provided results | Not specified in the provided results |
| Metabolism | Not specified in the provided results | O-demethylation via CYP1A2 and CYP2E1 |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR Affinity
This assay determines the binding affinity of a compound to the α7 nAChR.
-
Materials :
-
Cell membranes expressing human α7 nAChRs (e.g., from CHO-K1 cells)
-
Radioligand: [³H]-methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin
-
Test compounds (this compound, GTS-21) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris HCl, pH 7.3, containing 0.1% BSA)
-
Wash buffer (e.g., ice-cold Tris buffer)
-
Scintillation counter or gamma counter
-
-
Procedure :
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This technique measures the ion flow through the α7 nAChR channel upon agonist binding, determining the functional potency and efficacy of the compound.
-
Materials :
-
Cells stably expressing human α7 nAChRs (e.g., GH3 or Xenopus oocytes)
-
Patch-clamp recording setup (amplifier, micromanipulator, perfusion system)
-
Recording electrodes filled with internal solution
-
External solution containing the test compound at various concentrations
-
Positive allosteric modulator (e.g., PNU-120596) to enhance weak responses
-
-
Procedure :
-
Establish a whole-cell patch-clamp configuration on a cell expressing α7 nAChRs.
-
Perfuse the cell with the external solution.
-
Apply the test compound at increasing concentrations.
-
Record the inward currents evoked by the agonist.
-
Construct a concentration-response curve by plotting the current amplitude against the compound concentration.
-
Determine the EC50 (concentration that elicits 50% of the maximal response) and the maximal response (efficacy) from the curve.
-
Signaling Pathways
Activation of the α7 nAChR by agonists like this compound and GTS-21 triggers several downstream signaling cascades implicated in neuroprotection and cognitive enhancement.
Clinical Trials
Both this compound and GTS-21 have undergone clinical evaluation for cognitive impairment in schizophrenia.
This compound Phase III Program in Schizophrenia
-
Design : Two global, 6-month, randomized, double-blind, placebo-controlled, parallel-dosing Phase III studies (EVP-6124-015/016).
-
Population : Stable patients with schizophrenia on chronic atypical antipsychotic therapy (total n = 1,520).
-
Intervention : Once-daily this compound tablets or placebo.
-
Primary Endpoints :
-
MATRICS Consensus Cognitive Battery (MCCB)
-
Schizophrenia Cognition Rating Scale (SCoRS)
-
-
Outcome : The trials did not meet their co-primary endpoints, showing no statistically significant difference between this compound and placebo. An unexpectedly high placebo response was observed. Development of this compound was discontinued.
GTS-21 Phase II Trial in Schizophrenia
-
Design : Double-blind, placebo-controlled, crossover trial.
-
Population : Non-smoking individuals with schizophrenia concurrently treated with neuroleptics.
-
Intervention : GTS-21 administered twice daily for 4 weeks versus placebo.
-
Primary Endpoint : Improvement in cognition as measured by a neurocognitive battery.
-
Outcome : Single-dose administration in a prior Phase I study showed significant improvements in P50 sensory gating and cognition compared to placebo.
Comparative Summary and Conclusion
This compound and GTS-21, while both targeting the α7 nAChR, present notable differences that may have contributed to their divergent clinical outcomes.
-
Pharmacokinetics : this compound's long half-life of 50-65 hours contrasts sharply with GTS-21's much shorter half-life of approximately 1 hour. This difference would lead to vastly different dosing regimens and steady-state concentrations, potentially impacting both efficacy and side-effect profiles.
-
Selectivity : this compound is reported to be a selective α7 nAChR partial agonist, whereas GTS-21 also exhibits affinity for the α4β2 subtype. Off-target binding could contribute to a different pharmacological effect and side-effect profile for GTS-21.
-
Clinical Development : this compound advanced to large-scale Phase III trials for schizophrenia, which ultimately failed to demonstrate efficacy, leading to the cessation of its development. In contrast, the clinical development of GTS-21 for schizophrenia has been less extensive, with promising early-phase results but no progression to Phase III trials reported in the provided information.
References
Comparative Analysis of α7 Nicotinic Acetylcholine Receptor Agonists: Encenicline and PNU-282987
A comprehensive guide for researchers and drug development professionals on the pharmacological and clinical profiles of two prominent α7 nicotinic acetylcholine receptor (nAChR) modulators.
Encenicline (formerly EVP-6124) and PNU-282987 are two synthetic ligands targeting the α7 nicotinic acetylcholine receptor (nAChR), a key player in cognitive processes and inflammatory pathways. While both compounds have been instrumental in elucidating the therapeutic potential of α7 nAChR agonism, they exhibit distinct pharmacological profiles and have traversed different developmental paths. This guide provides a detailed comparative analysis of this compound and PNU-282987, summarizing their binding affinities, efficacy, preclinical and clinical findings, and the experimental methodologies used for their evaluation.
Pharmacological Profile: A Head-to-Head Comparison
This compound and PNU-282987 differ fundamentally in their interaction with the α7 nAChR. This compound is a partial agonist, meaning it elicits a submaximal receptor response compared to the endogenous ligand, acetylcholine.[1][2] In contrast, PNU-282987 is a selective full agonist, capable of inducing a maximal receptor response.[3] This distinction in their intrinsic activity has significant implications for their therapeutic application and potential side effect profiles.
| Parameter | This compound | PNU-282987 | Reference |
| Mechanism of Action | Partial Agonist of α7 nAChR; 5-HT3 Receptor Antagonist | Selective Full Agonist of α7 nAChR | [1][2] |
| Binding Affinity (Ki) | 0.194 nM (in vitro homogenate binding assay) | 26 nM, 27 nM (displacement of [3H]methyllycaconitine) | |
| Efficacy (EC50) | 390 nM | 154 nM | |
| Selectivity | Also a 5-HT3 receptor antagonist | High selectivity for α7 nAChR over other nAChR subtypes and other receptors |
Preclinical and Clinical Landscape
Both compounds have demonstrated pro-cognitive effects in various preclinical models of cognitive impairment. This compound was shown to reverse scopolamine-induced memory deficits in rats. PNU-282987 has also been extensively studied in preclinical models, where it has been shown to improve cognitive function in models of Alzheimer's disease and schizophrenia.
This compound progressed to Phase 3 clinical trials for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia. However, its development was ultimately halted due to significant gastrointestinal side effects. In contrast, PNU-282987 has primarily been utilized as a research tool in preclinical studies to explore the function of the α7 nAChR, and there is limited public information regarding its advancement into human clinical trials.
Signaling Pathways and Experimental Workflows
The activation of the α7 nAChR by agonists like this compound and PNU-282987 triggers a cascade of downstream signaling events. A key pathway involves the influx of calcium, which can modulate various cellular processes, including neurotransmitter release and gene expression. The receptor is also known to engage in metabotropic signaling, independent of ion flux, through interactions with G-proteins and subsequent activation of pathways like the JAK2/STAT3 and PI3K/Akt pathways, which are implicated in anti-inflammatory and pro-survival effects.
Below are diagrams illustrating the α7 nAChR signaling pathway and a typical experimental workflow for evaluating α7 nAChR agonists.
Caption: α7 nAChR Signaling Pathway.
References
- 1. alzforum.org [alzforum.org]
- 2. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of α7 Nicotinic Acetylcholine Receptors by PNU282987 Demonstrates Efferocytosis-Like Activation and Neuroprotection in Human Models of Microglia and Cholinergic Neurons under the Pathophysiological Conditions of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Encenicline and Acetylcholinesterase Inhibitors for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, mechanism of action, and safety profiles of encenicline and acetylcholinesterase inhibitors (AChEIs), two distinct classes of compounds investigated for the treatment of cognitive impairment. The information is compiled from clinical trial data and pharmacological studies to support research and development in neurotherapeutics.
Introduction
Cognitive impairment, a core symptom of neurodegenerative disorders like Alzheimer's disease and schizophrenia, is a primary target for drug development. A key strategy in this area has been the modulation of the cholinergic system. Acetylcholinesterase inhibitors, the current standard of care for Alzheimer's disease, work by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] this compound, a novel compound, offers a different approach by directly targeting a specific subtype of nicotinic acetylcholine receptor, the alpha 7 (α7) receptor.[3][4] This guide will delve into the comparative efficacy and underlying mechanisms of these two approaches.
Mechanism of Action: A Tale of Two Strategies
While both this compound and AChEIs aim to enhance cholinergic neurotransmission, their mechanisms are fundamentally different.
Acetylcholinesterase Inhibitors (AChEIs): This class of drugs, which includes donepezil, rivastigmine, and galantamine, acts by inhibiting the acetylcholinesterase enzyme.[5] This enzyme is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. By blocking this enzyme, AChEIs increase the concentration and duration of acetylcholine, thereby enhancing its effect on both muscarinic and nicotinic receptors. This broad enhancement of cholinergic signaling is thought to underlie their therapeutic effects on cognition.
This compound: In contrast, this compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). It does not inhibit the breakdown of acetylcholine but instead directly stimulates the α7 receptor. The α7-nAChR is implicated in various cognitive processes, including attention, learning, and memory. This compound is believed to act as a positive allosteric modulator, sensitizing the α7 receptor to its natural ligand, acetylcholine. This targeted approach aims to achieve pro-cognitive effects with potentially fewer side effects associated with the widespread cholinergic activation induced by AChEIs.
Signaling Pathway Diagrams
References
- 1. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. FORUM Pharma Announces Publication Of this compound Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Encenicline vs. TC-5619: A Preclinical Showdown in Schizophrenia Models
A Comparative Guide for Researchers and Drug Development Professionals
The alpha-7 nicotinic acetylcholine receptor (α7-nAChR) has emerged as a promising therapeutic target for addressing the cognitive and negative symptoms of schizophrenia. This guide provides a detailed preclinical comparison of two prominent α7-nAChR agonists: Encenicline (EVP-6124), a partial agonist, and TC-5619, a full agonist. We delve into their efficacy in established animal models of schizophrenia, present key experimental data in a comparative format, and provide detailed methodologies for the cited experiments.
Mechanism of Action: Partial vs. Full Agonism at the α7-nAChR
Both this compound and TC-5619 exert their effects by modulating the α7-nAChR, a ligand-gated ion channel widely expressed in brain regions crucial for cognitive function, such as the hippocampus and prefrontal cortex. However, their interaction with the receptor differs significantly.
This compound is a partial agonist , meaning it binds to and activates the α7-nAChR but produces a submaximal response compared to the endogenous ligand, acetylcholine. This property is thought to offer a therapeutic advantage by potentially reducing the likelihood of receptor desensitization that can occur with sustained full agonism.[1][2] Preclinical studies have shown that this compound acts as a positive allosteric modulator in the presence of acetylcholine, potentiating the receptor's response to its natural ligand.[1]
TC-5619 is a full agonist , capable of eliciting a maximal response from the α7-nAChR.[3][4] This robust activation is hypothesized to drive significant improvements in neuronal signaling and downstream pathways implicated in schizophrenia pathophysiology.
The activation of the α7-nAChR by these agonists leads to the influx of cations, primarily Ca2+, which in turn modulates the release of key neurotransmitters, including glutamate and dopamine, and influences synaptic plasticity through mechanisms like long-term potentiation (LTP).
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the key preclinical findings for this compound and TC-5619 in rodent models relevant to the three core symptom domains of schizophrenia: cognitive deficits, positive symptoms, and negative symptoms.
Cognitive Enhancement: Novel Object Recognition (NOR)
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. A deficit in this task is considered analogous to the cognitive impairments observed in schizophrenia.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rats with scopolamine-induced amnesia | 0.1, 0.3, 1 mg/kg, p.o. | Significantly reversed scopolamine-induced deficits in novel object recognition. | Prickaerts et al., 2012 |
| TC-5619 | Rats with normal memory | 0.03, 0.1, 0.3 mg/kg, s.c. | Demonstrated a long-lasting enhancement of memory performance in the NOR task across a wide dose range. | Hauser et al., 2009 |
Sensorimotor Gating: Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This deficit is thought to underlie some of the positive symptoms of the disorder.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Limited preclinical data available in schizophrenia models. | - | - | - |
| TC-5619 | Transgenic th(tk-)/th(tk-) mice | 0.1, 0.3 mg/kg, s.c. | Corrected impaired PPI, both alone and synergistically with the atypical antipsychotic clozapine. | Hauser et al., 2009 |
| Rats with apomorphine-induced PPI deficit | 0.3 mg/kg, s.c. | Significantly reversed apomorphine-induced deficits in PPI. | Hauser et al., 2009 |
Negative Symptoms: Social Interaction
Deficits in social interaction in rodent models are used to assess behaviors analogous to the negative symptoms of schizophrenia, such as social withdrawal.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Limited preclinical data available in schizophrenia models. | - | Clinical trials have shown improvement in negative symptoms. | - |
| TC-5619 | Transgenic th(tk-)/th(tk-) mice | Not specified | Corrected impaired social behavior. | Hauser et al., 2009 |
Experimental Protocols
Detailed methodologies for the key preclinical assays are provided below to facilitate replication and comparison of findings.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus: A square open-field arena. Two sets of identical objects and one set of novel objects are required.
Procedure:
-
Habituation: On day 1, individual rats are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes).
-
Training (T1): On day 2, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration (e.g., 3-5 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To measure sensorimotor gating.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) is presented 30-100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].
Social Interaction Test
Objective: To assess social behavior, a model for negative symptoms.
Apparatus: A three-chambered apparatus.
Procedure:
-
Habituation: The test mouse is placed in the central chamber and allowed to explore all three chambers freely for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite side chamber. The test mouse is placed in the central chamber, and the amount of time it spends in each of the three chambers and the time spent sniffing each wire cage is recorded for a set duration (e.g., 10 minutes).
-
Social Novelty Phase (Optional): A second, novel "stranger" mouse is placed in the previously empty wire cage. The test mouse is again placed in the central chamber, and the time spent interacting with the now-familiar mouse and the novel mouse is recorded.
-
Data Analysis: The primary measures are the time spent in the chamber with the stranger mouse versus the empty chamber (sociability) and the time spent sniffing the novel mouse versus the familiar mouse (social novelty preference).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. alzforum.org [alzforum.org]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro functional assay comparison of Encenicline and other α7 modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro functional comparison of Encenicline (EVP-6124) with other notable α7 nicotinic acetylcholine receptor (nAChR) modulators, including the agonist PNU-282987 and the partial agonist GTS-21. The information herein is supported by experimental data from various studies to aid in the evaluation of these compounds for research and drug development purposes.
Overview of α7 nAChR Modulators
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Modulators of this receptor can be categorized as agonists, partial agonists, and positive allosteric modulators (PAMs). This compound is a partial agonist of the α7 nAChR.[4][5] PNU-282987 is recognized as a potent α7 nAChR agonist, while GTS-21 is characterized as a partial agonist.
Comparative In Vitro Functional Data
The following table summarizes the quantitative data from in vitro functional assays for this compound, PNU-282987, and GTS-21. The data has been compiled from multiple sources, and it is important to note that experimental conditions may vary between studies.
| Compound | Assay Type | Cell/System | Parameter | Value | Reference |
| This compound (EVP-6124) | Electrophysiology | Xenopus oocytes expressing human α7 nAChR | EC50 | 0.39 µM | |
| Emax | 42% (relative to Acetylcholine) | ||||
| PNU-282987 | Electrophysiology | Xenopus oocytes expressing human α7 nAChR | EC50 | 154 nM | |
| Emax | Not explicitly stated as a percentage of a full agonist in the provided search results. | ||||
| GTS-21 (DMXB-A) | Electrophysiology | Xenopus oocytes expressing human α7 nAChR | EC50 | ~5-11 µM | |
| Emax | 9-32% (relative to Acetylcholine) |
EC50: Half-maximal effective concentration. Emax: Maximum efficacy.
Signaling Pathways and Experimental Workflow
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist leads to the influx of cations, most notably Ca2+. This initial calcium entry can trigger a cascade of downstream signaling events. This includes the opening of voltage-gated calcium channels (VGCCs) due to membrane depolarization, and calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum. The subsequent increase in intracellular calcium concentration activates various signaling pathways that can influence neurotransmitter release and gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzforum.org [alzforum.org]
A Comparative Analysis of Encenicline and Donepezil in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Encenicline vs. Donepezil
| Feature | This compound | Donepezil |
| Primary Mechanism of Action | Partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR).[1] | Reversible, selective inhibitor of acetylcholinesterase (AChE).[2][3] |
| Therapeutic Target | Cholinergic System (α7-nAChR).[1] | Cholinergic System (AChE).[4] |
| Effect on Acetylcholine (ACh) | Potentiates the response to acetylcholine. | Increases synaptic levels of acetylcholine by preventing its breakdown. |
| Development Status | Discontinued for Alzheimer's Disease and Schizophrenia. | Approved for the treatment of Alzheimer's disease. |
Mechanism of Action: A Tale of Two Cholinergic Strategies
This compound and donepezil both aim to enhance cholinergic neurotransmission, a key pathway implicated in cognitive function that is compromised in conditions like Alzheimer's disease. However, they employ fundamentally different strategies to achieve this.
Donepezil, a well-established therapeutic, acts as an acetylcholinesterase (AChE) inhibitor. By reversibly binding to and inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, donepezil effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft. This non-specific increase in acetylcholine can then act on various cholinergic receptors, including both nicotinic and muscarinic subtypes.
This compound, in contrast, is a selective partial agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR). Instead of broadly increasing acetylcholine levels, it directly targets a specific receptor subtype known to be involved in cognitive processes such as attention and memory. As a partial agonist, it modulates the receptor's activity, potentially offering a more targeted approach with a different side-effect profile compared to broad AChE inhibition. Interestingly, preclinical studies have suggested that this compound can sensitize the α-7 nAChR to its natural ligand, acetylcholine, and can render sub-efficacious doses of AChE inhibitors effective in restoring memory function in animal models.
Preclinical Efficacy in Animal Models
Both donepezil and this compound have demonstrated pro-cognitive effects in a variety of animal models of cognitive impairment.
Donepezil has been extensively studied in rodent models. In a mouse model of Alzheimer's disease (SAMP8 mice), chronic oral administration of donepezil (3 mg/kg/day for 2 months) significantly attenuated cognitive dysfunction as assessed by the Morris Water Maze. In another study using the 3xTgAD mouse model of Alzheimer's, intraperitoneal injections of donepezil (0.03, 0.1, or 0.3 mg/kg) ameliorated attentional deficits in the 5-choice serial reaction time task. Donepezil has also been shown to improve learning and memory in rats with cholinergic deficits induced by scopolamine. Furthermore, in a rat model of "chemobrain," donepezil improved spatial learning, reference memory, and working memory.
This compound has also shown promise in preclinical models. In rats, it penetrates the blood-brain barrier and improves memory performance. Notably, it has been shown to reverse scopolamine-induced memory deficits in rats. The pro-cognitive effects of this compound are attributed to its ability to potentiate the acetylcholine response. While specific quantitative data from a wide range of animal models is less prevalent in the provided search results, its progression to Phase III clinical trials for Alzheimer's disease and schizophrenia suggests a solid foundation of preclinical efficacy.
Summary of Preclinical Data
| Drug | Animal Model | Dosing | Key Findings |
| Donepezil | SAMP8 mice (Alzheimer's model) | 3 mg/kg/day, oral, 2 months | Attenuated cognitive dysfunction in Morris Water Maze. |
| 3xTgAD mice (Alzheimer's model) | 0.03, 0.1, 0.3 mg/kg, i.p. | Ameliorated attentional deficits. | |
| Rats with scopolamine-induced amnesia | 3 mg/kg | Prevented memory impairment. | |
| Rats with chemotherapy-induced cognitive impairment | Not specified | Improved spatial learning, reference memory, and working memory. | |
| This compound | Rats | Not specified | Improves memory performance. |
| Rats with scopolamine-induced memory deficit | Not specified | Reversed memory deficit. |
Experimental Protocols
Understanding the methodologies employed in these preclinical studies is crucial for interpreting the results.
Typical Experimental Workflow for Cognitive Enhancers
Donepezil Study Protocol (SAMP8 Mice):
-
Animals: 4-month-old male SAMP8 and SAMR1 (control) mice.
-
Drug Administration: Donepezil (3 mg/kg/day) or vehicle administered orally for 2 months.
-
Behavioral Assessment: Morris Water Maze test to evaluate cognitive function after the treatment period.
-
Physiological Assessment: Following cognitive tests, animals were euthanized, and mesenteric arteries were processed for functional experiments to assess vascular function.
Donepezil Study Protocol (3xTgAD Mice):
-
Animals: 3xTgAD mice.
-
Drug Administration: Intraperitoneal injections of saline or donepezil (0.03, 0.1, or 0.3 mg/kg) one hour before behavioral testing. A Latin square design was used to counterbalance the order of doses.
-
Behavioral Assessment: 5-choice serial reaction time task (5-CSRTT) to assess attention.
This compound Study Rationale: While specific protocols for this compound are not detailed in the search results, studies would have likely involved similar cognitive assessment paradigms in relevant animal models of cognitive impairment, such as scopolamine-induced amnesia in rats, to evaluate its efficacy as an α7-nAChR partial agonist.
Conclusion
Based on the available preclinical data, both donepezil and this compound have demonstrated the potential to improve cognitive function in animal models. They represent two distinct, yet complementary, approaches to modulating the cholinergic system. Donepezil enhances cholinergic signaling by broadly increasing acetylcholine levels, while this compound offers a more targeted approach by directly modulating the α7-nAChR.
The extensive preclinical and clinical data for donepezil have established it as a cornerstone in the symptomatic treatment of Alzheimer's disease. While this compound's development has been discontinued, the exploration of selective α7-nAChR agonists remains a valid and important area of research for novel cognitive enhancers. The preclinical findings for this compound, particularly its synergistic potential with AChE inhibitors, highlight the possibility of future combination therapies targeting the cholinergic system through multiple mechanisms. Further research, including direct head-to-head comparative studies, would be invaluable for a more definitive understanding of the relative efficacy and therapeutic potential of these two compounds.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Encenicline's Selectivity Profile Against Newer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Encenicline, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, with newer compounds targeting the same receptor. The following sections present quantitative data in a comparative table, detail the experimental methodologies used to determine selectivity, and visualize the key signaling pathway associated with the α7 nAChR.
Introduction to α7 nAChR and the Importance of Selectivity
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex. As a homopentameric receptor highly permeable to calcium, its activation triggers a cascade of downstream signaling events that modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This central role in cognitive function has made the α7 nAChR a promising therapeutic target for neurological and psychiatric disorders characterized by cognitive impairment, such as Alzheimer's disease and schizophrenia.
This compound (formerly EVP-6124) was a frontrunner in the development of α7 nAChR agonists. However, its clinical development was halted due to adverse gastrointestinal effects and failure to meet primary endpoints in Phase III trials.[1][2] This has spurred the development of newer compounds with potentially improved selectivity and pharmacological properties. High selectivity for the α7 nAChR over other nAChR subtypes (e.g., α4β2, α3β4) and other neurotransmitter receptors (e.g., serotonin 5-HT3) is critical to minimize off-target effects and enhance the therapeutic window. This guide benchmarks this compound against a newer α7 nAChR agonist, TC-5619, and two positive allosteric modulators (PAMs), JNJ-39393406 and AVL-3288, to provide a comparative overview of their selectivity profiles.
Comparative Selectivity Profile
The following table summarizes the available binding affinity (Ki) and functional activity (IC50 or EC50) data for this compound and selected newer compounds against various nicotinic acetylcholine receptor subtypes and the serotonin 5-HT3 receptor. Lower Ki and IC50/EC50 values indicate higher affinity and potency, respectively.
| Compound | Target | Ki (nM) | IC50 (nM) | EC50 (nM) | Fold Selectivity (α7 vs. other receptors) | Source |
| This compound | human α7 nAChR | 0.194 | [1][3] | |||
| human α4β2 nAChR | >10,000 | >51,546 | [4] | |||
| human 5-HT3 Receptor | ~10 (51% inhibition) | |||||
| TC-5619 | human α7 nAChR | 1.0 | 33 | |||
| human α4β2 nAChR | 2800 | 2800 | ||||
| human 5-HT3 Receptor | >10,000 | >10,000 | ||||
| JNJ-39393406 (PAM) | human α7 nAChR | Not an agonist | No direct activation | Potentiates agonist response | Does not act on α4β2, α3β4 nAChRs or 5-HT3 receptor | |
| AVL-3288 (PAM) | human α7 nAChR | Not an agonist | No direct activation | Potentiates agonist response | Selective for α7 nAChRs over other ligand-gated ion channels |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Ki values represent binding affinity, while IC50 and EC50 values represent functional inhibition and potency, respectively. PAMs (Positive Allosteric Modulators) do not bind to the primary agonist site and thus do not have intrinsic agonist activity (Ki, EC50) but rather enhance the effect of the endogenous agonist.
Experimental Protocols
The determination of a compound's selectivity profile relies on standardized in vitro assays. The two primary methods used for the compounds in this guide are radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radioactive ligand from a receptor by the test compound.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., human α7 nAChR, α4β2 nAChR, 5-HT3 receptor) are isolated and prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a known concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-MLA for α7 nAChR, [3H]-Cytisine for α4β2 nAChR), and varying concentrations of the unlabeled test compound (e.g., this compound, TC-5619).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the functional activity (e.g., agonist, antagonist, or modulator) of a compound on an ion channel receptor.
Objective: To measure the ion flow through the receptor channel in response to the application of the test compound.
General Protocol:
-
Receptor Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired receptor (e.g., human α7 nAChR). The oocytes then express the functional receptors on their cell membrane.
-
Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding potential.
-
Compound Application: The test compound is applied to the oocyte via a perfusion system.
-
Current Measurement: The current flowing through the ion channels in response to the compound is measured. For agonists, this will be an inward current (e.g., of Na+ and Ca2+ for nAChRs).
-
Data Analysis: Concentration-response curves are generated by applying different concentrations of the compound and measuring the corresponding current. From these curves, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine) can be determined. For PAMs, the compound is co-applied with a sub-maximal concentration of an agonist to measure the potentiation of the agonist-evoked current.
Signaling Pathway and Experimental Workflow Visualization
To understand the biological context of α7 nAChR activation and the experimental procedures used to assess compound selectivity, the following diagrams are provided.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Experimental workflows for selectivity profiling.
References
- 1. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Encenicline's Pro-Cognitive Effects: A Tale of Promise and Disappointment in Clinical Trials
Encenicline (EVP-6124), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), showed initial promise in early clinical trials for treating cognitive impairment in schizophrenia and Alzheimer's disease. However, the pro-cognitive effects observed in Phase 2 studies were not consistently reproduced in the larger, pivotal Phase 3 trials, ultimately leading to the discontinuation of its development. This guide provides a comparative analysis of the published literature on this compound, presenting the quantitative data, experimental protocols, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of its clinical trajectory.
This compound was designed to enhance cognitive function by potentiating the action of acetylcholine at α7-nAChRs, a key receptor involved in learning and memory processes.[1] Preclinical studies and early phase clinical trials suggested a potential breakthrough for managing cognitive deficits, a significant unmet need in both schizophrenia and Alzheimer's disease. While Phase 2 trials demonstrated statistically significant improvements in various cognitive domains, the subsequent Phase 3 program failed to replicate these findings, highlighting the challenges in translating early-phase success into late-stage clinical efficacy.
Comparative Efficacy in Schizophrenia
The clinical development of this compound for cognitive impairment associated with schizophrenia (CIAS) provides a stark example of the difficulties in reproducing pro-cognitive effects. While a Phase 2 study reported significant cognitive improvements, two large Phase 3 trials failed to meet their primary endpoints.
Quantitative Data Comparison
| Clinical Trial Phase | Outcome Measure | This compound Dose | Result vs. Placebo | p-value | Cohen's d |
| Phase 2 | CogState Overall Cognition Index (OCI) | 0.27 mg/day | Significant Improvement | 0.034 | 0.257 |
| 0.9 mg/day | Not Statistically Significant | - | - | ||
| Schizophrenia Cognition Rating Scale (SCoRS) | 0.9 mg/day | Significant Improvement | 0.011 | - | |
| PANSS Negative Subscale | 0.9 mg/day | Significant Improvement | 0.028 | 0.33 | |
| PANSS Cognitive Impairment Domain | 0.9 mg/day | Significant Improvement | 0.0098 | 0.40 | |
| Phase 3 (Two Trials) | MATRICS Consensus Cognitive Battery (MCCB) | 1 mg/day & 2 mg/day | No Statistically Significant Difference | - | - |
| Schizophrenia Cognition Rating Scale (SCoRS) | 1 mg/day & 2 mg/day | No Statistically Significant Difference | - | - |
The Phase 2 trial, involving 317 patients, showed a statistically significant improvement in the primary endpoint, the CogState Overall Cognition Index, at the 0.27 mg/day dose.[2][3][4] The higher dose of 0.9 mg/day demonstrated significant improvements in secondary measures of functional capacity (SCoRS) and negative symptoms (PANSS).[5]
In contrast, the two Phase 3 trials, which enrolled over 1,500 patients, did not show a significant difference between this compound (at 1 mg/day and 2 mg/day) and placebo on the co-primary endpoints: the MATRICS Consensus Cognitive Battery (MCCB) and the Schizophrenia Cognition Rating Scale (SCoRS). An unexpectedly high placebo response was noted in these trials, which may have contributed to the failure to demonstrate a drug effect.
Efficacy in Alzheimer's Disease
This compound was also investigated for the treatment of cognitive impairment in patients with mild to moderate Alzheimer's disease.
A 24-week Phase 2b study involving 409 participants reported that this compound, when given as an adjunct to acetylcholinesterase inhibitors, met its primary and most secondary endpoints. The highest dose tested showed a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo. Specifically, the 1.8mg dose group showed a significant procognitive effect (p<0.05).
However, the Phase 3 program for Alzheimer's disease, known as COGNITIV AD, was placed on clinical hold by the FDA and subsequently discontinued due to reports of serious gastrointestinal adverse events in a small number of patients. Therefore, the efficacy of this compound in a large-scale Alzheimer's population could not be confirmed.
Experimental Protocols
Schizophrenia Trials
-
Phase 2 Study (NCT01714713):
-
Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 317 patients with stable schizophrenia receiving atypical antipsychotic medication.
-
Intervention: Once-daily oral doses of this compound (0.27 mg or 0.9 mg) or placebo.
-
Primary Outcome: Change from baseline in the CogState Overall Cognition Index (OCI).
-
Secondary Outcomes: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).
-
-
Phase 3 Studies (EVP-6124-015/016):
-
Design: Two 26-week, randomized, double-blind, placebo-controlled, parallel-dosing studies.
-
Participants: Approximately 1,520 patients with chronic, stable schizophrenia on atypical antipsychotic therapy.
-
Intervention: Once-daily oral doses of this compound (1 mg or 2 mg) or placebo.
-
Co-Primary Outcomes: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) Neurocognitive Composite score and the Schizophrenia Cognition Rating Scale (SCoRS) total score.
-
Alzheimer's Disease Trial
-
Phase 2b Study:
-
Design: A 24-week, randomized, double-blind, placebo-controlled study.
-
Participants: 409 patients with mild to moderate Alzheimer's disease, as an add-on to acetylcholinesterase inhibitor treatment.
-
Intervention: Once-daily oral doses of this compound (0.3 mg, 1 mg, or 2 mg) or placebo.
-
Primary Outcome: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Secondary Outcomes: Included measures of clinical function and global status.
-
Signaling Pathway and Experimental Workflow
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. Its proposed mechanism involves potentiating the receptor's response to the endogenous neurotransmitter, acetylcholine. This action is believed to enhance downstream signaling cascades that are crucial for synaptic plasticity and cognitive processes.
Caption: Proposed signaling pathway of this compound at the α7 nicotinic acetylcholine receptor.
The typical workflow for the clinical trials investigating this compound's pro-cognitive effects followed a standardized process of patient screening, randomization, treatment, and assessment.
Caption: Generalized experimental workflow for this compound clinical trials.
Conclusion
The story of this compound serves as a critical case study in the development of pro-cognitive drugs. The initial statistically significant and clinically meaningful effects observed in Phase 2 trials for both schizophrenia and Alzheimer's disease were not replicated in the larger, more definitive Phase 3 studies. The failure of the schizophrenia trials was attributed in part to a high placebo response, while the Alzheimer's program was halted due to safety concerns. This discrepancy between early and late-phase clinical trial results underscores the complexities of demonstrating pro-cognitive efficacy in these patient populations and highlights the importance of robust trial design and the challenge of the placebo effect in psychiatric and neurodegenerative disorders. For researchers and drug developers, the this compound experience emphasizes the need for a deeper understanding of the underlying neurobiology of cognitive deficits and the development of more sensitive and reliable outcome measures for future clinical trials.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. cogstate.com [cogstate.com]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FORUM Pharma Announces Publication Of this compound Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
Safety Operating Guide
Proper Disposal of Encenicline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Encenicline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, based on available safety data and general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. The SDS provides compound-specific information regarding hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.
-
Minimize Dust Generation: When handling the solid form of this compound, minimize the creation of dust. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
This compound Disposal Procedure
The disposal of this compound, as with any investigational drug, must comply with local, state, and federal regulations. The following procedure outlines a general framework for its disposal.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. According to the information available, this compound hydrochloride is Toxic if swallowed and Very toxic to aquatic life with long lasting effects . This classification necessitates its disposal as hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Step 2: Segregation and Containment
-
Original Containers: Whenever possible, leave this compound waste in its original container.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound hydrochloride), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Uncleaned Containers: Handle empty or uncleaned containers that held this compound as you would the product itself.
Step 3: Collection and Removal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for hazardous waste disposal. They will provide specific instructions and arrange for the collection of the waste.
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed and approved hazardous waste disposal company for the transportation and ultimate destruction of the this compound waste.
Step 4: Method of Destruction
The preferred method for the disposal of pharmaceutical hazardous waste is incineration at a permitted treatment facility. This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient, minimizing its potential impact on the environment.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₁₇ClN₂OS · HCl |
| Molecular Weight | 357.3 g/mol |
| Solubility in DMSO | 71 mg/mL (198.71 mM) |
| Solubility in Ethanol | 35 mg/mL (97.95 mM) |
| Water Solubility | Insoluble |
| Storage Temperature | Powder: -20°C for 3 years |
| In solvent: -80°C for 6 months |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are proprietary to the developing pharmaceutical companies. However, published research provides insight into methodologies used in preclinical and clinical studies. For instance, in studies investigating its efficacy, this compound was often administered orally (p.o.) or intraperitoneally (i.p.) to animal models. The preparation of dosing solutions typically involved dissolving the compound in a suitable vehicle, such as a suspension in carboxymethylcellulose sodium (CMC-Na).
Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound and its signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
